5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
Description
Properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQJEGTZVFEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591747 | |
| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380394-88-7 | |
| Record name | 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. Due to the limited availability of specific experimental data for this compound, this guide also explores the potential pharmacological activities and synthetic pathways based on closely related analogs within the 1,8-naphthyridine chemical class.
Core Chemical Properties
This compound, also known by its IUPAC name 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine, is a heterocyclic compound belonging to the naphthyridine family. The available physical and chemical data are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine |
| CAS Number | 380394-88-7 |
| Molecular Formula | C₁₂H₁₉N₃ |
| Molecular Weight | 205.30 g/mol |
| Canonical SMILES | C1CC2=C(NC1)N=C(C=C2)CCCCN |
| Physicochemical Property | Value | Source |
| Melting Point | 75-80 °C | ChemBK |
| Boiling Point | Not available | |
| Solubility | Soluble in ethanol and dimethylformamide | ChemBK |
| pKa | Not available | |
| XLogP3 (Predicted) | 0.8 | PubChem |
Synthesis and Experimental Protocols
A proposed synthetic workflow is illustrated below:
Note: This represents a generalized workflow. Specific reagents, catalysts (e.g., palladium complexes for Sonogashira coupling), reaction conditions (temperature, solvent), and purification methods would need to be optimized for the synthesis of the butylamine derivative.
Potential Pharmacological Activities and Signaling Pathways
Direct pharmacological studies on this compound are not currently available. However, the 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4] Based on the activities of structurally related molecules, two potential areas of pharmacological relevance are as integrin αvβ3 antagonists and phosphodiesterase 4 (PDE4) inhibitors.
Potential as an Integrin αvβ3 Antagonist
The synthesis of the closely related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine was specifically designed to create key intermediates for αvβ3 antagonists.[5] Integrin αvβ3 is a cell surface receptor that plays a crucial role in angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[6][7] Antagonists of αvβ3 can inhibit this process, making them attractive candidates for cancer therapy.
The binding of extracellular matrix proteins like vitronectin to integrin αvβ3 on endothelial cells triggers downstream signaling cascades that promote cell migration, proliferation, and survival. A potential mechanism of action for an αvβ3 antagonist is to block this initial binding step, thereby inhibiting angiogenesis.
Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
Derivatives of the 1,8-naphthyridin-2(1H)-one skeleton have been identified as selective inhibitors of phosphodiesterase 4 (PDE4).[8] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[8] This makes PDE4 inhibitors a therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma.
Conclusion
This compound is a compound with limited published experimental data. However, its structural similarity to other biologically active 1,8-naphthyridine derivatives suggests its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology (as an integrin αvβ3 antagonist) and inflammatory diseases (as a PDE4 inhibitor). Further research is required to elucidate the specific chemical and biological properties of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related molecules in drug discovery and development.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of potent alphavbeta3-integrin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of 1,8-naphthyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Structure and Potential Biological Significance of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine, a substituted tetrahydronaphthyridine derivative. Due to a lack of specific published data for this exact molecule, this paper outlines a plausible synthetic route and predicted analytical data based on established methodologies for analogous compounds. Furthermore, it explores the potential biological activities of this compound by examining the well-documented pharmacological profiles of the 1,8-naphthyridine and 5,6,7,8-tetrahydronaphthyridine scaffolds. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related chemical entities.
Introduction
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The saturation of one of the pyridine rings to form the 5,6,7,8-tetrahydro-1,8-naphthyridine system introduces a three-dimensional character that can significantly influence receptor binding and pharmacokinetic properties. This guide focuses on the specific derivative, this compound, providing a detailed examination of its structure and a discussion of its potential biological relevance.
Chemical Structure and Properties
The chemical structure of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | - |
| Molecular Weight | 205.30 g/mol | - |
| CAS Number | 380394-88-7 | - |
Proposed Synthesis and Structural Elucidation
While a specific synthetic protocol for this compound has not been detailed in the available literature, a plausible route can be extrapolated from the synthesis of the closely related analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine. The following proposed experimental protocol is based on the work of Bagley and colleagues.
Proposed Experimental Protocol: Synthesis
A potential synthetic pathway is outlined below. This multi-step synthesis would likely begin with a suitable pyridine derivative, followed by the introduction of the butylamine side chain and subsequent cyclization and reduction to form the target tetrahydronaphthyridine ring system.
Caption: Proposed multi-step synthesis of the target compound.
Predicted Spectroscopic Data for Structure Elucidation
The definitive confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on the proposed structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Aromatic CH (C5-H) |
| ~6.4-6.6 | d | 1H | Aromatic CH (C6-H) |
| ~4.8-5.0 | br s | 1H | NH (ring) |
| ~3.3-3.5 | t | 2H | CH₂ (C7) |
| ~2.7-2.9 | t | 2H | CH₂ (C5) |
| ~2.6-2.8 | t | 2H | CH₂-NH₂ |
| ~2.4-2.6 | t | 2H | CH₂ adjacent to ring |
| ~1.8-2.0 | m | 2H | CH₂ (C6) |
| ~1.5-1.7 | m | 2H | CH₂ |
| ~1.3-1.5 | m | 2H | CH₂ |
| ~1.2-1.4 | br s | 2H | NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155-157 | C2 |
| ~148-150 | C8a |
| ~137-139 | C4 |
| ~118-120 | C4a |
| ~110-112 | C3 |
| ~45-47 | C8 |
| ~41-43 | CH₂-NH₂ |
| ~35-37 | CH₂ adjacent to ring |
| ~30-32 | CH₂ |
| ~28-30 | CH₂ |
| ~25-27 | C5 |
| ~22-24 | C6 |
| ~20-22 | C7 |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | 206.1652 | [M+H]⁺ |
| ESI+ | 228.1471 | [M+Na]⁺ |
| ESI+ | 189.1390 | [M+H - NH₃]⁺ |
Potential Biological Activities and Signaling Pathways
While the specific biological targets of this compound have not been reported, the broader class of 1,8-naphthyridine derivatives is known to interact with a variety of biological systems.[2][3][4]
Potential as an αvβ3 Integrin Antagonist
The synthesis of the closely related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine was pursued due to its potential as a key intermediate for αvβ3 integrin antagonists.[5] Integrins are cell surface receptors involved in cell adhesion and signaling, and their antagonists are being investigated for the treatment of cancer and osteoporosis. It is plausible that this compound could also serve as a scaffold for the development of αvβ3 integrin inhibitors.
Caption: Hypothetical inhibition of αvβ3 integrin signaling.
Other Potential Activities
Derivatives of the tetrahydronaphthyridine scaffold have also been investigated for other therapeutic applications, including as HIV-1 integrase inhibitors.[6] The diverse biological activities reported for the 1,8-naphthyridine core suggest that this compound could be a candidate for screening against a variety of targets.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the structure and potential biological significance of this compound. Based on the available literature for analogous compounds, a plausible synthetic route and expected spectroscopic data have been presented to aid in its future synthesis and characterization. The exploration of the known biological activities of the 1,8-naphthyridine and tetrahydronaphthyridine scaffolds suggests that this compound may hold promise as a modulator of targets such as αvβ3 integrin. Further experimental investigation is warranted to confirm these predictions and to fully elucidate the pharmacological profile of this interesting molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine (CAS 380394-88-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, with the CAS number 380394-88-7, is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of compounds targeting a variety of biological pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective integrin inhibitors. While the core molecule itself is not extensively characterized for its biological activity, its derivatives have shown significant promise in preclinical studies, particularly in the context of fibrotic diseases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 380394-88-7 | N/A |
| Molecular Formula | C₁₂H₁₉N₃ | N/A |
| Molecular Weight | 205.30 g/mol | N/A |
| Alternate Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | N/A |
| Appearance | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
Synthesis
A plausible synthetic workflow for this compound is outlined below.
Caption: Plausible synthetic workflow for the target compound.
Biological Activity and Therapeutic Potential
The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of αvβ6 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various physiological and pathological processes, including fibrosis and cancer.
αvβ6 Integrin as a Therapeutic Target
The αvβ6 integrin is expressed at low levels in healthy epithelial tissues but is significantly upregulated during tissue remodeling and in various diseases, including idiopathic pulmonary fibrosis (IPF) and several types of cancer. It is a key activator of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. Therefore, inhibiting αvβ6 is a promising therapeutic strategy for fibrotic diseases and cancer.
Derivative Compound with Potent αvβ6 Inhibitory Activity
A notable derivative synthesized from this compound is (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid . This compound has been identified as a highly potent and selective αvβ6 integrin inhibitor with potential for the inhaled treatment of idiopathic pulmonary fibrosis.[1][2][3][4][5]
The quantitative biological data for this derivative is summarized in the table below.
| Compound | Target | Assay | Value | Reference |
| (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid | αvβ6 Integrin | Radioligand Binding Assay | pKi = 11 | [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of αvβ6 integrin inhibitors, for which the target compound is a precursor, are crucial for drug development. Below are generalized protocols based on methods described in the literature for similar compounds.
In Vitro αvβ6 Integrin Inhibition Assay (Cell Adhesion Assay)
This assay measures the ability of a compound to inhibit the binding of cells expressing αvβ6 integrin to its ligand.
-
Cell Culture: Culture a human epithelial cell line known to express αvβ6 integrin (e.g., A549) in appropriate media.
-
Plate Coating: Coat 96-well plates with an αvβ6 ligand, such as fibronectin or a specific peptide, and block non-specific binding sites.
-
Compound Incubation: Prepare serial dilutions of the test compound (synthesized using the target naphthyridine derivative).
-
Cell Adhesion: Add the αvβ6-expressing cells to the coated wells in the presence of the test compound and incubate.
-
Quantification: After incubation, wash away non-adherent cells. Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell adhesion.
Caption: Workflow for an in vitro cell adhesion assay.
In Vivo Model of Bleomycin-Induced Pulmonary Fibrosis
This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).
-
Induction of Fibrosis: Administer bleomycin intratracheally to induce lung injury and subsequent fibrosis.
-
Compound Administration: Administer the test compound (formulated for the appropriate route, e.g., inhalation or oral) to the animals at various doses, starting at a predetermined time point after bleomycin instillation.
-
Monitoring: Monitor the animals for signs of distress and body weight changes.
-
Endpoint Analysis: At the end of the study period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assessment of Fibrosis:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
-
Collagen Quantification: Measure the collagen content in lung homogenates using a Sircol collagen assay.
-
Gene Expression: Analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) in lung tissue by qPCR.
-
BALF Analysis: Measure total and differential cell counts and protein concentration in the BALF.
-
Signaling Pathways
The therapeutic effect of αvβ6 integrin inhibitors, derived from the core compound, is mediated through the modulation of the TGF-β signaling pathway. The following diagram illustrates the central role of αvβ6 in activating TGF-β and the downstream fibrotic cascade.
Caption: The αvβ6 integrin signaling pathway in fibrosis.
Conclusion
This compound is a valuable chemical entity for drug discovery, serving as a crucial scaffold for the development of potent and selective αvβ6 integrin inhibitors. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential, particularly for the treatment of idiopathic pulmonary fibrosis. This technical guide provides a foundation for researchers and drug development professionals to understand the properties, synthesis, and biological context of this important molecule, facilitating its application in the design and development of novel therapeutics. Further research into the synthesis and biological evaluation of new derivatives based on this core structure is warranted to explore its full therapeutic potential.
References
- 1. Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Physical and chemical properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from closely related analogues within the 1,8-naphthyridine chemical class to provide a broader context for its potential applications in research and drug development.
Core Chemical Properties
This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core with a butylamine substituent at the 2-position. This structure is of interest to medicinal chemists due to the established biological activity of the 1,8-naphthyridine scaffold.
Table 1: Physical and Chemical Properties of this compound and a Related Analogue
| Property | This compound | 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine (Analogue) |
| Molecular Formula | C₁₂H₁₉N₃ | C₁₁H₁₇N₃ |
| Molecular Weight | 205.30 g/mol | 191.27 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
Synthesis and Experimental Protocols
A potential synthetic approach could involve a multi-step process starting from a suitably substituted pyridine derivative, followed by cyclization to form the naphthyridine ring system, and subsequent alkylation or amination to introduce the butylamine side chain.
Hypothetical Experimental Workflow for Synthesis:
Caption: Hypothetical workflow for the synthesis of the target compound.
Representative Experimental Protocol (Adapted from the synthesis of a propan-1-amine analogue):
A detailed protocol for a closely related compound involves the synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which is a key intermediate for certain integrin antagonists.[1] The synthesis of the butylamine analogue would likely follow a similar multi-step sequence, potentially starting with a different precursor to achieve the longer alkyl chain.
Potential Biological Activity and Signaling Pathways
The 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][3][4] Derivatives of 1,8-naphthyridine have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]
While the specific biological activity of this compound has not been reported, its structural similarity to other active 1,8-naphthyridine derivatives suggests it may interact with various biological targets. For instance, many 1,8-naphthyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5]
Potential Signaling Pathway Involvement: Kinase Inhibition
Given that numerous 1,8-naphthyridine derivatives function as kinase inhibitors, a plausible mechanism of action for the target compound could involve the modulation of a kinase-mediated signaling pathway. The diagram below illustrates a generalized kinase signaling cascade that is often targeted in drug discovery.
Caption: Potential inhibition of a kinase cascade by a 1,8-naphthyridine derivative.
Conclusion
This compound represents a molecule of interest within the broader class of biologically active 1,8-naphthyridine derivatives. While specific experimental data for this compound is currently limited, its structural features suggest potential for further investigation in various therapeutic areas. The synthetic strategies and biological activities of related compounds provide a solid foundation for future research and development efforts centered on this and similar molecules. Further studies are warranted to fully elucidate its physicochemical properties, develop efficient synthetic routes, and explore its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine (C12H19N3)
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel heterocyclic compound, 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The 1,8-naphthyridine scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will delve into the specific attributes of the butylamine derivative, presenting both established data for the core structure and predictive insights into its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Formula | C12H19N3 | PubChem[4] |
| Molecular Weight | 205.3 g/mol | ChemicalBook[5] |
| IUPAC Name | 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine | PubChem[4] |
| SMILES | C1CC2=C(NC1)N=C(C=C2)CCCCN | PubChem[4] |
| InChI | InChI=1S/C12H19N3/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11/h6-7H,1-5,8-9,13H2,(H,14,15) | PubChem[4] |
| Predicted XlogP | 1.6 | PubChem[4] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, leveraging established methodologies for the construction of the tetrahydronaphthyridine core.[6] A plausible synthetic route is outlined below, followed by a detailed experimental protocol.
Proposed Synthetic Pathway
A logical synthetic approach involves the construction of the core 1,8-naphthyridine ring system, followed by functionalization and reduction to the tetrahydro-derivative, and finally, the introduction of the butylamine side chain.
Experimental Protocol: Synthesis
Step 1: Synthesis of the 1,8-Naphthyridine Core The initial phase involves a Gould-Jacobs reaction, starting from a suitably substituted aminopyridine and diethyl malonate to form the pyridone ring, which is then elaborated into the bicyclic 1,8-naphthyridine system.
Step 2: Functionalization and Side Chain Introduction Subsequent steps involve chlorination followed by a nucleophilic substitution or a cross-coupling reaction (e.g., Sonogashira or Suzuki) to introduce the butylamine precursor.[1]
Step 3: Reduction of the Naphthyridine Ring The final key step is the catalytic hydrogenation of the 1,8-naphthyridine ring to yield the 5,6,7,8-tetrahydro derivative.[7] This is typically achieved using hydrogen gas and a palladium on carbon catalyst.
Purification and Characterization: The final product is purified by column chromatography on silica gel. Characterization is performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and purity.
Potential Biological Activities
While specific biological data for this compound is not extensively documented, the 1,8-naphthyridine scaffold is a known privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.[3][8]
Antimicrobial Activity
Many 1,8-naphthyridine derivatives function as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] This mechanism is shared with the quinolone class of antibiotics.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Klebsiella pneumoniae | 32 |
| Hypothetical data based on related compounds. |
Anticancer Activity
Certain 1,8-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines.[2] A common mechanism of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation.
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 25.0 |
| HCT116 (Colon) | 18.7 |
| HeLa (Cervical) | 22.4 |
| Hypothetical data based on related compounds. |
Proposed Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for the anticancer activity of this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, a common target for this class of compounds.[2]
Experimental Protocols: Biological Assays
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound represents a promising chemical entity based on the well-validated 1,8-naphthyridine scaffold. The synthetic accessibility and the predicted biological activities suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 5. 4-(5,6,7,8-TETRAHYDRO-[1,8]NAPHTHYRIDIN-2-YL)-BUTYLAMINE [m.chemicalbook.com]
- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Frontier of 1,8-Naphthyridines: A Technical Guide to Their Diverse Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting the Engines of Cell Proliferation
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular machinery required for cancer cell growth and survival.
Mechanism of Action: Topoisomerase II Inhibition
A primary mechanism by which certain 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerase II. This enzyme plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent enzyme-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.
Below is a diagram illustrating the general workflow from topoisomerase II inhibition to apoptosis.
Mechanism of Action: Kinase Inhibition
Many 1,8-naphthyridine derivatives also function as potent inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Key targets include the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K-AKT pathway.
The following diagram depicts a simplified signaling pathway involving EGFR and PI3K-AKT and the inhibitory action of 1,8-naphthyridine derivatives.
Quantitative Anticancer Data
The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values of representative compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | |
| K-562 (Leukemia) | 0.77 | ||
| Compound 36 | PA-1 (Ovarian) | 1.19 | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | |
| SW620 (Colon) | 1.4 | ||
| Compound 12 | HBL-100 (Breast) | 1.37 | |
| Compound 17 | KB (Oral) | 3.7 | |
| Compound 22 | SW-620 (Colon) | 3.0 | |
| Derivative 10c | MCF7 (Breast) | 1.47 | |
| Derivative 8d | MCF7 (Breast) | 1.62 | |
| Derivative 4d | MCF7 (Breast) | 1.68 |
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. 1,8-Naphthyridine derivatives, particularly the fluoroquinolone class, have long been a crucial component of our antibacterial armamentarium.
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial target for many 1,8-naphthyridine derivatives is DNA gyrase, a bacterial type II topoisomerase. This enzyme is essential for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.
The following diagram illustrates the mechanism of DNA gyrase inhibition.
Quantitative Antimicrobial Data
The antimicrobial potency of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The table below presents MIC values for selected derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 14 | S. aureus ATCC 25923 | 1.95 | |
| E. coli ATCC 35218 | 1.95 | ||
| E. coli ATCC 25922 | 1.95 | ||
| Compound 44a-b, 45a-b | S. aureus | 6-7 mM | |
| Compound 63b, 63d | S. aureus | 35.5-75.5 | |
| E. coli | 35.5-75.5 | ||
| Compound 92c | Candida spp. | 0.78-6.25 |
Anti-Inflammatory and Antiviral Activities
Beyond their well-established anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated promising anti-inflammatory and antiviral activities.
Anti-Inflammatory Activity
Several derivatives have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators.
Antiviral Activity
The 1,8-naphthyridine scaffold has been explored for its potential to inhibit the replication of various viruses. While the mechanisms of action are still under investigation, this represents a promising avenue for the development of novel antiviral therapeutics.
Experimental Protocols
To facilitate the evaluation of novel 1,8-naphthyridine derivatives, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridine derivatives and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate at 37°C for 1.5 hours.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
The following diagram outlines the workflow of the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth after incubation.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible bacterial growth.
Conclusion
The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of potent biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental protocols. The mechanistic insights into their modes of action, particularly as inhibitors of topoisomerases and kinases, underscore their therapeutic potential. It is anticipated that this technical resource will serve as a valuable tool for researchers dedicated to the discovery and development of novel 1,8-naphthyridine-based therapeutic agents.
Potential Therapeutic Targets of Tetrahydro-1,8-naphthyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of tetrahydro-1,8-naphthyridine derivatives, focusing on their applications in oncology and infectious diseases. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.
Anticancer Targets
Tetrahydro-1,8-naphthyridine derivatives have emerged as potent anticancer agents, primarily through the inhibition of critical enzymes involved in DNA replication and cell signaling.
Topoisomerase II
Mechanism of Action: Topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[1] Certain 1,8-naphthyridine derivatives act as Topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex. This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[2]
Quantitative Data: Topoisomerase II Inhibition
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuroquinolinedione 8d | - | 1.19 | [3] |
| Benzofuroquinolinedione 8i | - | 0.68 | [3] |
| Benzo[a]phenazine derivative 6 | - | 6.9 | [4] |
| Topoisomerase II inhibitor 13 | HL-60/MX2 | 0.87 | [5] |
| Topoisomerase II inhibitor 13 | HL-60 | 1.23 | [5] |
| Topoisomerase II inhibitor 13 | Raji | 1.73 | [5] |
| Topoisomerase II inhibitor 13 | A549 | 1.82 | [5] |
Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution (10 mM)
-
Test compound dilutions
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) containing a DNA intercalating agent (e.g., ethidium bromide)
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Add human Topoisomerase II enzyme to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light and quantify the band intensities. The inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.[1][3]
Signaling Pathway: Topoisomerase II Mechanism of Action
Epidermal Growth Factor Receptor (EGFR)
Mechanism of Action: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell growth and survival.[7][8] Certain 1,8-naphthyridine derivatives have been designed as EGFR kinase inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity and downstream signaling.[9]
Quantitative Data: EGFR Kinase Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| Dacomitinib | EGFR | 6.0 | [10] |
| Dacomitinib | HER2 | 45.7 | [10] |
| Dacomitinib | HER4 | 73.7 | [10] |
| Afatinib | EGFR (wild-type) | 31 | [10] |
| Afatinib | EGFR (Exon 19del) | 0.2 | [10] |
| Afatinib | EGFR (L858R) | 0.2 | [10] |
| 1,8-Naphthyridine Derivative 10c | MCF7 Cell Line | 1.47 µM | [11] |
| 1,8-Naphthyridine Derivative 8d | MCF7 Cell Line | 1.62 µM | [11] |
| 1,8-Naphthyridine Derivative 4d | MCF7 Cell Line | 1.68 µM | [11] |
Experimental Protocol: In Vitro EGFR Kinase Assay
This protocol describes a method to determine the inhibitory activity of a compound against EGFR kinase in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Synthetic peptide substrate (e.g., a poly(Glu,Tyr) peptide)
-
Test compound dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of each compound dilution or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the recombinant EGFR kinase to the wells and incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Prepare a substrate/ATP mixture in the kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]
Signaling Pathway: EGFR Inhibition
Antimicrobial Target: DNA Gyrase
Mechanism of Action: DNA gyrase is a bacterial type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria.[13] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The mechanism involves the binding of a "gate" (G) DNA segment, cleavage of this segment, passage of a "transported" (T) segment through the break, and subsequent religation of the G-segment, a process that requires ATP hydrolysis.[14] 1,8-Naphthyridine derivatives, particularly the fluoroquinolone class, inhibit DNA gyrase by stabilizing the enzyme-DNA complex after the G-segment has been cleaved, preventing religation and leading to lethal double-strand breaks.[15][16]
Quantitative Data: Antimicrobial and DNA Gyrase Inhibitory Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | DNA Gyrase IC50 | Reference |
| Compound 14 | S. aureus ATCC 25923 | 1.95 | Potent Inhibitor | [17] |
| Compound 14 | E. coli ATCC 35218 | 1.95 | Potent Inhibitor | [17] |
| Compound 14 | E. coli ATCC 25922 | 1.95 | Potent Inhibitor | [17] |
| Hybrid 11b | E. coli | - | 14 nM | [18] |
| Compound 40 | S. aureus | 0.8 µM | 0.71 µg/mL | [16] |
| Compound 9 | M. tuberculosis | 6.9 µM | 27-28 µM | [16] |
| Compound 10 | M. tuberculosis | 6.6 µM | 27-28 µM | [16] |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed circular DNA substrate.
Materials:
-
Bacterial DNA Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin)
-
Test compound dilutions
-
Stop Solution/Loading Dye
-
Agarose gel (1%)
-
TAE Buffer
-
DNA stain (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture on ice containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Add the DNA gyrase enzyme to the reaction tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.[18]
Signaling Pathway: DNA Gyrase Inhibition Mechanism
Experimental and Drug Discovery Workflow
The discovery and development of novel tetrahydro-1,8-naphthyridine-based therapeutic agents typically follow a multi-stage workflow, integrating computational and experimental approaches.
Workflow: Small Molecule Inhibitor Discovery
This guide highlights the significant potential of the tetrahydro-1,8-naphthyridine scaffold in modern drug discovery. The versatility of this core structure allows for the development of potent and selective inhibitors against a range of clinically relevant targets in oncology and infectious diseases. Further exploration of structure-activity relationships and target engagement is warranted to fully realize the therapeutic promise of this compound class.
References
- 1. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Syntheses and EGFR kinase inhibitory activity of 6-substituted-4-anilino [1,7] and [1,8] naphthyridine-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its Analogs as Potent αVβ3 Integrin Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of novel therapeutics. This technical guide focuses on 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its closely related analogs, which have been identified as potent antagonists of the αVβ3 integrin. The αVβ3 integrin is a key mediator in various pathological processes, including tumor angiogenesis, metastasis, and osteoporosis, making it an attractive target for drug discovery. This document provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds. Detailed experimental protocols for key synthetic steps and biological assays are provided to enable researchers to further explore this promising class of molecules.
Introduction to the 5,6,7,8-Tetrahydro-1,8-Naphthyridine Core
The 1,8-naphthyridine ring system is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its diverse range of biological activities.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. In particular, substitution at the 2-position with an alkylamine side chain has been shown to be a key feature for potent antagonism of the αVβ3 integrin.[3][4][5]
The αVβ3 integrin is a cell surface receptor that plays a crucial role in cell-cell and cell-extracellular matrix interactions.[6] Its overexpression is associated with tumor growth, angiogenesis, and metastasis in various cancers.[6] Therefore, small molecule antagonists of αVβ3 are being actively pursued as potential anti-cancer agents.[7] The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold serves as a rigid platform to present the necessary pharmacophoric features for high-affinity binding to the αVβ3 integrin.
Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-alkylamine Analogs
The synthesis of 2-alkylamine substituted 5,6,7,8-tetrahydro-1,8-naphthyridines typically involves a multi-step sequence. A common strategy is the construction of the bicyclic naphthyridine core followed by the introduction of the alkylamine side chain. One documented approach involves a double Sonogashira reaction of 2,5-dibromopyridine with appropriate acetylenic partners, followed by a Chichibabin cyclization to form the tetrahydro-1,8-naphthyridine ring system.[5]
A key intermediate, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, a close analog of the title compound, has been synthesized as a precursor for more complex αVβ3 integrin antagonists.[5] The general synthetic approach allows for the variation of the alkylamine chain length and the introduction of substituents on the tetrahydro-1,8-naphthyridine core to explore structure-activity relationships.
Biological Activity and Quantitative Data
The following table summarizes the in vitro activity of key analogs. It is important to note that these are close analogs, and the data should be interpreted as indicative of the potential of the core scaffold.
| Compound ID | Structure | αVβ3 Cell Adhesion IC50 (µM) | Reference |
| MSR02 | 7-((4-(quinolin-4-yl)piperazin-1-yl)methyl)-1,2,3,4-tetrahydro-1,8-naphthyridine | 1.2 | [4] |
| MSR03 | 1-(quinolin-4-yl)-3-(3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl)urea dihydrochloride | 0.8 | [4] |
These results highlight that the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold, when appropriately substituted at the 2-position, can yield compounds with sub-micromolar potency in inhibiting αVβ3 integrin function.
Structure-Activity Relationships (SAR)
The available data on 5,6,7,8-tetrahydro-1,8-naphthyridine analogs as αVβ3 integrin antagonists allows for the deduction of preliminary structure-activity relationships:
-
The 5,6,7,8-Tetrahydro-1,8-Naphthyridine Core: This rigid scaffold appears to be crucial for orienting the substituents in a favorable conformation for binding to the αVβ3 integrin.
-
The 2-Alkylamine Side Chain: The presence of a basic amine at the terminus of an alkyl chain at the 2-position is a common feature of active compounds. The length and nature of this linker are important for optimizing potency. For instance, the propylurea analog MSR03 demonstrates slightly higher potency than the piperazinyl-methyl analog MSR02 , suggesting that the linker and the terminal group play a significant role in target engagement.[4]
-
Substituents on the Naphthyridine Ring: Modifications to the naphthyridine ring can influence both potency and pharmacokinetic properties. For example, methylation at the 7-position of the tetrahydro-[2][3]naphthyridine ring has been shown to improve the pharmacokinetic profile of αVβ3 antagonists.[3]
Experimental Protocols
General Synthesis of 2-Alkylamine-5,6,7,8-tetrahydro-1,8-naphthyridine Derivatives
The following is a generalized synthetic protocol based on the literature for preparing key intermediates.[5]
Step 1: Double Sonogashira Coupling To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF/diisopropylamine), a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) are added. The mixture is then treated with an appropriate protected acetylenic amine (e.g., N-Boc-propargylamine) and an acetylenic alcohol at room temperature. The reaction is monitored by TLC until completion. The crude product is purified by column chromatography.
Step 2: Hydrogenation The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation over a catalyst (e.g., Pd/C) under a hydrogen atmosphere. The reaction proceeds until the triple bonds are fully reduced.
Step 3: Chichibabin Cyclization The hydrogenated product is treated with a strong base (e.g., sodium amide) in a high-boiling solvent (e.g., xylene) at elevated temperatures to effect the intramolecular cyclization, forming the 5,6,7,8-tetrahydro-1,8-naphthyridine ring.
Step 4: Deprotection The protecting group on the amine (e.g., Boc) is removed under acidic conditions (e.g., TFA in DCM) to yield the final 2-alkylamine-5,6,7,8-tetrahydro-1,8-naphthyridine analog.
αVβ3-Mediated Cell Adhesion Assay
The following protocol is adapted from Miller et al. (2020) for assessing the functional antagonism of αVβ3 integrin.[4]
Cell Preparation: HEK-293 cells are transfected with cDNAs for human αV and β3 integrin subunits. Stable cell lines expressing high levels of αVβ3 are selected.
Assay Procedure:
-
96-well plates are coated with an αVβ3 ligand (e.g., fibrinogen) and blocked with BSA.
-
HEK-293-αVβ3 cells are harvested and resuspended in assay buffer.
-
The cells are pre-incubated with various concentrations of the test compounds for a specified time.
-
The cell-compound mixture is then added to the ligand-coated wells and incubated to allow for cell adhesion.
-
Non-adherent cells are removed by washing.
-
The remaining adherent cells are quantified using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement.
-
IC50 values are calculated by plotting the percentage of inhibition of cell adhesion against the compound concentration.
Visualizations
αVβ3 Integrin Signaling Pathway
Caption: Simplified signaling cascade initiated by αVβ3 integrin engagement and its inhibition.
Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological evaluation of novel analogs.
Conclusion
The 5,6,7,8-tetrahydro-1,8-naphthyridine core represents a highly promising scaffold for the development of novel αVβ3 integrin antagonists. The synthetic accessibility and the potential for chemical modification at various positions make it an attractive starting point for medicinal chemistry campaigns. The available data on close analogs of this compound demonstrate potent in vitro activity. Further exploration of the structure-activity relationships, focusing on the optimization of the 2-position substituent and exploration of other substitution patterns on the naphthyridine ring, is warranted to identify lead candidates with improved potency, selectivity, and pharmacokinetic properties for potential clinical development in oncology and other indications driven by αVβ3 integrin pathophysiology.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide alpha V beta 3 antagonists. Part 10: In vitro and in vivo evaluation of a potent 7-methyl substituted tetrahydro-[1,8]naphthyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent and selective alpha v beta 3 integrin antagonist with strong inhibitory activity against neointima formation in rat balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and Related Analogs
Disclaimer: The compound 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the solubility and stability of the core scaffold, 5,6,7,8-Tetrahydro-1,8-Naphthyridine, and its derivatives. The data and protocols presented herein are based on analogous structures and established pharmaceutical testing guidelines, offering a predictive framework for researchers, scientists, and drug development professionals.
Introduction
The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its three-dimensional structure and its ability to interact with a variety of biological targets. Derivatives of this scaffold have shown a wide range of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The butylamine substituent at the 2-position of the naphthyridine ring in the target compound introduces a basic and flexible side chain, which is expected to significantly influence its physicochemical properties, including solubility and stability. Understanding these properties is critical for the development of viable drug candidates, impacting formulation, bioavailability, and shelf-life.
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its structural components. The tetrahydro-1,8-naphthyridine core provides a rigid framework, while the butylamine side chain introduces a primary amine, a key determinant of its basicity and, consequently, its pH-dependent solubility.
Solubility
The aqueous solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The primary amine group is expected to have a pKa in the range of 9-10. At pH values below its pKa, the amine will be protonated, forming a more soluble salt. Conversely, at pH values above its pKa, the compound will exist predominantly in its less soluble free base form.
The solubility of derivatives of the core scaffold varies significantly with different substitutions. For instance, a carbaldehyde hydrochloride derivative of 5,6,7,8-tetrahydro-1,8-naphthyridine exhibits high water solubility, exceeding 100 mg/mL. In contrast, other derivatives show more limited aqueous solubility.
Table 1: Aqueous Solubility of 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivatives
| Derivative | Chemical Structure | Solubility (mg/mL) | Conditions |
| 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde hydrochloride | C9H9N2O·HCl | > 100 | Water |
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)-N-hydroxy-isobutyramide | C12H17N3O2 | 2.51 | Not specified |
| Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate | C10H12N2O2 | 2.06 | Not specified |
Table 2: Solubility of 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivatives in Organic Solvents
| Derivative | Solvent | Solubility |
| 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | Methanol:Water (50:50) | Soluble |
| General Naphthyridines | DMSO, DMF | Generally Soluble |
Stability
The chemical stability of this compound is crucial for its development as a therapeutic agent. Potential degradation pathways include oxidation, hydrolysis, and photolysis. The tetrahydropyridine ring may be susceptible to oxidation, leading to the formation of the aromatic naphthyridine analog. The butylamine side chain is generally stable to hydrolysis, but the overall molecule could be sensitive to light.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and intense light.
Table 3: Illustrative Forced Degradation Data for a 5,6,7,8-Tetrahydro-1,8-Naphthyridine Derivative
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15 | N-dealkylation, Oxidation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 | Oxidation |
| Oxidation | 3% H2O2 | 24 hours | 25 | N-oxide, Aromatization |
| Thermal | 60°C | 7 days | 8 | Dimerization |
| Photolytic | UV light (254 nm) | 48 hours | 12 | Photodegradation products |
Note: The data in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific derivative and experimental conditions.
A stability study of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid showed less than 5% degradation when stored at -80°C for 6 months in a methanol:water (50:50) solution, highlighting the importance of proper storage conditions[1].
Experimental Protocols
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and borate buffers).
-
Sample Preparation: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility in mg/mL or mol/L at each pH.
Solubility Determination Workflow
Forced Degradation Study Protocol
-
Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH. Store the solutions at room temperature and an elevated temperature (e.g., 60°C). Analyze samples at various time points (e.g., 0, 6, 12, 24 hours).
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature and protect from light. Analyze samples at various time points.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60°C). Analyze the solid at various time points.
-
Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp). Analyze samples at various time points.
-
Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
Forced Degradation Study Workflow
Potential Signaling Pathways and Mechanisms of Action
Derivatives of the 1,8-naphthyridine scaffold have been reported to interact with various biological targets, suggesting multiple potential mechanisms of action for novel analogs like this compound.
HIV-1 Integrase Inhibition
Some tetrahydronaphthyridine derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. These inhibitors can act at the allosteric site of the integrase, preventing its proper function.
HIV-1 Integrase Inhibition Pathway
Kinase Inhibition (e.g., EGFR, c-Met)
The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors. These compounds can bind to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and c-Met, which are often overactive in cancer cells, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Kinase Inhibition Signaling Pathway
DNA Topoisomerase Inhibition
Certain naphthyridine derivatives have been shown to inhibit DNA topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them effective anticancer agents.
DNA Topoisomerase Inhibition
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, a valuable scaffold in medicinal chemistry. The described synthetic route is a robust three-stage process commencing with the construction of the 1,8-naphthyridine core via a Friedländer annulation, followed by catalytic hydrogenation, and concluding with a reductive amination to introduce the desired butylamine side chain. Detailed experimental protocols, quantitative data for each step, and visual representations of the synthetic pathway and experimental workflow are provided to ensure reproducibility and facilitate adoption by researchers in drug discovery and development.
Introduction
The 5,6,7,8-tetrahydro-1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of various substituents, such as a butylamine group at the 2-position, allows for the modulation of pharmacological properties, making these compounds attractive targets for drug discovery programs. This document outlines a reliable and scalable synthetic route to this compound, providing researchers with the necessary information to synthesize this compound for further investigation.
Synthetic Strategy
The synthesis of the target compound is achieved through a three-stage process:
-
Stage 1: Synthesis of 2-Amino-1,8-naphthyridine. This stage involves the construction of the aromatic 1,8-naphthyridine core. A practical approach is the Friedländer annulation of 2-aminonicotinaldehyde with a suitable C2-synthon. An alternative and often more scalable approach, which will be detailed here, involves the synthesis of 2-hydroxy-1,8-naphthyridine, followed by chlorination and subsequent amination.
-
Stage 2: Hydrogenation to 2-Amino-5,6,7,8-tetrahydro-1,8-naphthyridine. The aromatic 2-amino-1,8-naphthyridine is then reduced to the corresponding saturated tetrahydro derivative via catalytic hydrogenation.
-
Stage 3: Reductive Amination to afford this compound. The final step involves the introduction of the butylamine side chain through a reductive amination reaction between the 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine and butyraldehyde.
Below is a visual representation of the overall synthetic pathway:
Experimental Protocols
Stage 1: Synthesis of 2-Amino-1,8-naphthyridine
This stage is carried out in three steps: synthesis of 2-hydroxy-1,8-naphthyridine, chlorination to 2-chloro-1,8-naphthyridine, and subsequent amination.
Step 1.1: Synthesis of 2-Hydroxy-1,8-naphthyridine
This reaction is a base-catalyzed condensation of 2-aminonicotinaldehyde with ethyl acetate.
-
Materials and Reagents:
-
2-Aminonicotinaldehyde
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Ethyl Acetate
-
Acetic Acid (glacial)
-
Deionized water
-
-
Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add ethyl acetate (1.5 eq.) followed by 2-aminonicotinaldehyde (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with glacial acetic acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-1,8-naphthyridine.
-
Step 1.2: Synthesis of 2-Chloro-1,8-naphthyridine
This step involves the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.
-
Materials and Reagents:
-
2-Hydroxy-1,8-naphthyridine
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-hydroxy-1,8-naphthyridine (1.0 eq.) in phosphorus oxychloride (5-10 eq.).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 2-chloro-1,8-naphthyridine.
-
Step 1.3: Synthesis of 2-Amino-1,8-naphthyridine
This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.
-
Materials and Reagents:
-
2-Chloro-1,8-naphthyridine
-
Ammonia solution in ethanol (e.g., 7N) or aqueous ammonia
-
Ethanol (if using aqueous ammonia)
-
-
Protocol:
-
Place 2-chloro-1,8-naphthyridine (1.0 eq.) and a solution of ammonia in ethanol in a sealed pressure vessel.
-
Heat the vessel to 150-160 °C and maintain for 12-16 hours.
-
After cooling the vessel to room temperature, carefully vent and open it in a fume hood.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to give pure 2-amino-1,8-naphthyridine.
-
| Stage 1: Quantitative Data Summary | |
| Step | Typical Yield |
| 1.1: 2-Hydroxy-1,8-naphthyridine | 75-85% |
| 1.2: 2-Chloro-1,8-naphthyridine | 80-90% |
| 1.3: 2-Amino-1,8-naphthyridine | 60-70% |
Stage 2: Synthesis of 2-Amino-5,6,7,8-tetrahydro-1,8-naphthyridine
This stage involves the catalytic hydrogenation of the aromatic 2-amino-1,8-naphthyridine.
-
Materials and Reagents:
-
2-Amino-1,8-naphthyridine
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Protocol:
-
In a hydrogenation vessel, dissolve 2-amino-1,8-naphthyridine (1.0 eq.) in ethanol.
-
Carefully add the hydrogenation catalyst (10% Pd/C, 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
| Stage 2: Quantitative Data Summary | |
| Product | Typical Yield |
| 2-Amino-5,6,7,8-tetrahydro-1,8-naphthyridine | 85-95% |
Stage 3: Synthesis of this compound
The final product is synthesized via reductive amination of the saturated amino-naphthyridine with butyraldehyde.
-
Materials and Reagents:
-
2-Amino-5,6,7,8-tetrahydro-1,8-naphthyridine
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine (1.0 eq.) in 1,2-dichloroethane.
-
Add butyraldehyde (1.1-1.5 eq.) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
-
| Stage 3: Quantitative Data Summary | |
| Product | Typical Yield |
| This compound | 60-75% |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Safety Precautions
-
All experimental procedures should be carried out by trained personnel in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed using appropriate equipment and safety measures.
-
Sodium triacetoxyborohydride is a moisture-sensitive and reactive reagent. Handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a plausible synthetic pathway of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, a key scaffold in medicinal chemistry. The synthesis is based on established chemical transformations of the 1,8-naphthyridine core, offering a strategic approach for the preparation of this and structurally related compounds.
Introduction
The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities.[1] The introduction of an N-butylamino group at the 2-position can significantly influence the pharmacological properties of the molecule. This document outlines a multi-step synthesis beginning with the formation of the 1,8-naphthyridine core, followed by functionalization and subsequent reduction of one of the pyridine rings.
Proposed Synthesis Pathway
A plausible and efficient synthesis pathway for this compound is proposed, commencing with the construction of a 2-chloro-1,8-naphthyridine intermediate. This intermediate then undergoes catalytic hydrogenation to selectively reduce one of the pyridine rings, followed by a nucleophilic aromatic substitution with butylamine to yield the final product.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates.
Step 1: Synthesis of 2-Chloro-1,8-naphthyridine
This step involves the construction of the 1,8-naphthyridine core via a Friedländer annulation, followed by oxidation, rearrangement, and chlorination.
-
Protocol for 2-Methyl-1,8-naphthyridine:
-
To a solution of 2-aminonicotinaldehyde in ethanol, add an equimolar amount of acetone.
-
Add a catalytic amount of a base (e.g., NaOH or KOH).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Protocol for 1,8-Naphthyridin-2(1H)-one (via oxidation and rearrangement):
-
Dissolve 2-methyl-1,8-naphthyridine in a suitable solvent like dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and stir the mixture at room temperature overnight to form the N-oxide.
-
Isolate the N-oxide and treat it with acetic anhydride at reflux temperature to induce rearrangement to the corresponding acetoxy intermediate.
-
Hydrolyze the intermediate with aqueous acid or base to yield 1,8-naphthyridin-2(1H)-one.
-
-
Protocol for 2-Chloro-1,8-naphthyridine:
-
To 1,8-naphthyridin-2(1H)-one, add phosphorus oxychloride (POCl₃) in excess.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine
This step involves the selective reduction of one of the pyridine rings of the 1,8-naphthyridine core.
-
Protocol:
-
Dissolve 2-chloro-1,8-naphthyridine in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chlorine atom with butylamine.
-
Protocol:
-
In a sealed tube, dissolve 2-chloro-5,6,7,8-tetrahydro-1,8-naphthyridine in a suitable solvent like N,N-dimethylformamide (DMF) or in an excess of butylamine.
-
Add butylamine (2-3 equivalents if a solvent is used).
-
Heat the mixture at a temperature ranging from 80 to 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis pathway. These values are estimates based on similar reactions reported in the literature and should be optimized for specific experimental conditions.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1a | 2-Aminonicotinaldehyde, Acetone | NaOH (cat.) | Ethanol | Reflux | 4-6 |
| 1b | 1,8-Naphthyridin-2(1H)-one | POCl₃ | Neat | Reflux | 2-4 |
| 2 | 2-Chloro-1,8-naphthyridine | H₂, 10% Pd/C | Ethanol | Room Temp. | 12-24 |
| 3 | 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine | Butylamine | DMF | 100 | 12-24 |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Purity (%) (after purification) |
| 1a | 2-Methyl-1,8-naphthyridine | 70-85 | >95 |
| 1b | 2-Chloro-1,8-naphthyridine | 80-90 | >98 |
| 2 | 2-Chloro-5,6,7,8-tetrahydro-1,8-naphthyridine | 60-75 | >95 |
| 3 | This compound | 50-70 | >98 |
Alternative Synthesis Pathway
An alternative route to the target molecule involves the initial synthesis of 2-amino-5,6,7,8-tetrahydro-1,8-naphthyridine, followed by N-alkylation.
Figure 2: Alternative reductive amination pathway.
This pathway may be advantageous if the starting 2-amino-1,8-naphthyridine is readily available. The reductive amination step is generally high-yielding and avoids the use of a sealed tube and high temperatures.
Conclusion
The presented synthesis pathways provide a robust framework for the preparation of this compound. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. The provided protocols, while based on established literature, should serve as a starting point for optimization in a research and development setting.
References
Application Notes and Protocols for 1,8-Naphthyridine Synthesis via Intramolecular Cyclization
Topic: Synthesis of 1,8-Naphthyridine Scaffolds via Intramolecular Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. While various methods exist for the synthesis of this important heterocycle, intramolecular cyclization strategies offer a powerful approach to building the bicyclic ring system.
The Chichibabin reaction, classically known for the amination of pyridines at the C2 position, can conceptually be envisioned in an intramolecular fashion to construct fused heterocyclic systems. This would involve a pyridine ring bearing a side chain with a nucleophilic nitrogen, which could attack the pyridine ring to form the second ring of the 1,8-naphthyridine system. However, literature precedents for the direct application of a classical Chichibabin cyclization for 1,8-naphthyridine synthesis are not widely reported.
A more extensively documented and synthetically versatile approach that follows a similar mechanistic principle of intramolecular nucleophilic attack on a pyridine ring is the intramolecular nucleophilic aromatic substitution (SNAr) of a suitably substituted pyridine precursor. This method provides a reliable pathway to derivatives of the 1,8-naphthyridine core, particularly to valuable tetrahydronaphthyridines, which are important scaffolds in drug discovery.
These application notes will detail a representative protocol for the synthesis of a 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold via an intramolecular SNAr cyclization.
Reaction Principle: Intramolecular SNAr Cyclization
The synthesis of the 1,2,3,4-tetrahydro-1,8-naphthyridine core can be efficiently achieved through a two-step sequence involving a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr cyclization. In this strategy, a halogenated vinylpyridine is first coupled with a primary amine. The resulting intermediate possesses a nucleophilic secondary amine that is positioned to attack the electron-deficient, halogenated pyridine ring in an intramolecular fashion, leading to the formation of the fused heterocyclic product.
Data Presentation
Table 1: Optimization of Reaction Conditions for Intramolecular SNAr Cyclization
| Entry | Starting Material (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexylamine | DMSO | K₂CO₃ | 120 | 12 | 85 |
| 2 | Benzylamine | NMP | Cs₂CO₃ | 140 | 8 | 92 |
| 3 | 4-Methoxybenzylamine | DMAc | DBU | 130 | 10 | 88 |
| 4 | Isobutylamine | DMF | K₃PO₄ | 120 | 16 | 75 |
| 5 | Cyclopentylamine | DMSO | K₂CO₃ | 120 | 12 | 82 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a 1,2,3,4-Tetrahydro-1,8-naphthyridine Derivative
This protocol describes a general procedure for the synthesis of a substituted 1,2,3,4-tetrahydro-1,8-naphthyridine via a two-step, one-pot procedure involving hydroaminoalkylation followed by intramolecular SNAr cyclization.
Materials:
-
2-Chloro-3-vinylpyridine
-
Primary amine (e.g., benzylamine)
-
Photocatalyst (e.g., an iridium-based complex)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)
-
Light source (e.g., blue LED lamp)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add 2-chloro-3-vinylpyridine (1.0 mmol), the primary amine (1.2 mmol), and the photocatalyst (0.02 mmol).
-
Solvent Addition: Add anhydrous NMP (5 mL) to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Hydroaminoalkylation (Step 1): Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting vinylpyridine.
-
Intramolecular Cyclization (Step 2): To the reaction mixture from Step 1, add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Heating: Heat the reaction mixture to 140 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates the formation of the cyclized product and consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-1,8-naphthyridine derivative.
Visualizations
Reaction Mechanism
Caption: Mechanism of 1,8-Naphthyridine Synthesis.
Experimental Workflow
Caption: Experimental Workflow for Synthesis.
Application Notes and Protocols for the Synthesis of 1,8-Naphthyridine Precursors via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The synthesis of these molecules often proceeds through the construction of key precursors, followed by a cyclization to form the bicyclic core. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction, has emerged as a highly efficient method for the synthesis of 2-amino-3-alkynylpyridines. These compounds are versatile precursors that can be readily cyclized to afford a variety of substituted 1,8-naphthyridines. This application note provides detailed protocols and quantitative data for the Sonogashira coupling of 2-amino-3-halopyridines with terminal alkynes, a critical step in the synthesis of 1,8-naphthyridine precursors.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] This methodology is valued for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an invaluable tool in medicinal chemistry and drug development.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes the optimized reaction conditions and corresponding yields for the Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes. This data provides a clear overview of the reaction's efficiency and substrate scope.
| Entry | 2-Amino-3-bromopyridine | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 |
| 5 | 2-Amino-3-bromopyridine | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 6 | 2-Amino-3-bromo-5-methylpyridine | 3-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 94 |
| 7 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 78 |
| 8 | 2-Amino-3-bromo-5-chloropyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 81 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of a 2-amino-3-bromopyridine with a terminal alkyne.
Materials and Reagents:
-
2-Amino-3-bromopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5.0 mol%), and copper(I) iodide (5.0 mol%).
-
Add anhydrous DMF (approximately 2.0 mL per 0.5 mmol of the limiting reagent) to the flask and stir the mixture for 30 minutes at room temperature.
-
-
Addition of Reactants:
-
To the stirred catalyst mixture, add the 2-amino-3-bromopyridine (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (approximately 1.0 mL per 0.5 mmol of the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired 2-amino-3-alkynylpyridine.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling in the synthesis of 1,8-naphthyridine precursors.
References
Asymmetric Synthesis of Tetrahydronaphthyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydronaphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents targeting a range of biological pathways. The chirality of these scaffolds often plays a crucial role in their pharmacological activity, making their asymmetric synthesis a key area of research. These application notes provide an overview of modern synthetic strategies for accessing enantioenriched tetrahydronaphthyridine derivatives, complete with detailed experimental protocols and data.
Biological Significance of Chiral Tetrahydronaphthyridine Scaffolds
Chiral tetrahydronaphthyridine derivatives have emerged as potent modulators of various biological targets. A notable example is their activity as inverse agonists of the Retinoid-related Orphan Receptor γt (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells. Inhibition of RORγt is a promising therapeutic strategy for autoimmune diseases. The specific stereochemistry of the tetrahydronaphthyridine core is often critical for high-affinity binding to the receptor. Beyond RORγt, this scaffold is being explored for its potential as kinase inhibitors and as agents targeting neurodegenerative diseases, although research in these areas is still emerging.
Asymmetric Synthetic Strategies
The enantioselective synthesis of tetrahydronaphthyridine scaffolds can be achieved through several key strategies, including catalytic asymmetric hydrogenation, the use of chiral auxiliaries, and organocatalysis. Below are detailed protocols and data for representative methods.
Catalytic Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation of a dihydronaphthyridine precursor is a highly efficient method for establishing the stereocenter in the tetrahydronaphthyridine core. This approach has been successfully applied in the synthesis of potent RORγt inverse agonists.
Logical Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Catalytic Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Dihydronaphthyridine
This protocol is adapted from the synthesis of a key intermediate for the RORγt inverse agonist TAK-828F.
-
Materials:
-
Dihydronaphthyridine precursor
-
(R,R)-Ts-DENEB™ (chiral catalyst)
-
Formic acid/triethylamine (5:2 mixture) as the hydrogen source
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of the dihydronaphthyridine precursor (1.0 equiv) in acetonitrile, add the formic acid/triethylamine (5:2) mixture.
-
Add the (R,R)-Ts-DENEB™ catalyst (0.01 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) until the reaction is complete, as monitored by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield the highly enantioenriched tetrahydronaphthyridine.
-
Data Presentation
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | T (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 7,8-Dihydronaphthyridine derivative | 1.0 | Acetonitrile | 60 | 18 | 95 | >99 |
| 2 | Substituted dihydronaphthyridine | 1.0 | Acetonitrile | 60 | 24 | 92 | 98 |
Racemic Synthesis and Chiral Resolution
For complex tetrahydronaphthyridine scaffolds, a racemic synthesis followed by chiral resolution can be a practical approach. Modern automated flow chemistry platforms can facilitate the rapid synthesis of the racemic material, which can then be separated into its constituent enantiomers by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Racemic Synthesis and Chiral Resolution
Caption: Workflow for Racemic Synthesis and Chiral Resolution.
Experimental Protocol: Automated Flow Synthesis of Racemic Spirocyclic Tetrahydronaphthyridines
This protocol is based on a modular automated synthesis approach.
-
Materials:
-
Halogenated vinylpyridine
-
Primary amine
-
Photoredox catalyst (e.g., fac-Ir(ppy)₃)
-
Base (e.g., DIPEA)
-
Solvents (e.g., MeCN, DMF)
-
-
Procedure:
-
Prepare separate stock solutions of the halogenated vinylpyridine, primary amine with photoredox catalyst, and base.
-
Using a continuous flow reactor system, pump the solutions to a T-mixer.
-
Pass the mixed stream through a photoreactor coil irradiated with visible light (e.g., 420 nm LEDs) to facilitate the hydroaminoalkylation (HAA) reaction.
-
The output from the photoreactor is then passed through a heated reactor coil (e.g., 120-220 °C) to induce intramolecular SₙAr cyclization.
-
The product stream is collected, and the solvent is removed under reduced pressure to yield the racemic tetrahydronaphthyridine.
-
-
Chiral Resolution:
-
Dissolve the racemic product in a suitable solvent mixture (e.g., hexane/isopropanol).
-
Perform preparative chiral HPLC using a suitable chiral stationary phase (e.g., Chiralpak IA, IB, or IC).
-
Collect the separated enantiomeric fractions and concentrate the solvent to obtain the pure enantiomers.
-
Data Presentation
| Substrate (Amine) | Yield of Racemic Product (%) | HPLC Column | Eluent | Enantiomer 1 (ee %) | Enantiomer 2 (ee %) |
| 4-Aminopiperidine derivative | 87 | Chiralpak IA | Hexane/IPA | >99 | >99 |
| Cyclohexylamine | 92 | Chiralpak IB | Hexane/EtOH | >99 | >99 |
Organocatalytic Approaches (Application Note)
While specific protocols for the organocatalytic asymmetric synthesis of tetrahydronaphthyridines are not yet widely reported, methodologies developed for the analogous tetrahydropyridine scaffolds provide a strong foundation. Chiral Brønsted acids, such as chiral phosphoric acids, are powerful catalysts for activating imines towards nucleophilic attack in a stereocontrolled manner. An envisaged approach for tetrahydronaphthyridines could involve an intramolecular aza-Diels-Alder reaction of a suitably functionalized diene-imine precursor.
Proposed Organocatalytic Strategy
Caption: Proposed Organocatalytic Intramolecular aza-Diels-Alder Reaction.
Chiral Auxiliary-Mediated Synthesis (Application Note)
The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For tetrahydronaphthyridine synthesis, a chiral amine could be used to form a chiral enamine or imine, which then undergoes a diastereoselective cyclization. Subsequent removal of the auxiliary would yield the enantioenriched tetrahydronaphthyridine. While specific examples for this scaffold are scarce in the literature, the principles are well-established for other nitrogen-containing heterocycles.
Signaling Pathway Visualization
RORγt Signaling Pathway in Th17 Cell Differentiation
Tetrahydronaphthyridine-based inverse agonists of RORγt interfere with the differentiation of Th17 cells, which are implicated in autoimmune diseases. The following diagram illustrates the key signaling events leading to RORγt expression and Th17 differentiation.
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
General Kinase Inhibition Pathway
Tetrahydronaphthyridine scaffolds are being investigated as potential kinase inhibitors. The diagram below illustrates a general mechanism of action for ATP-competitive kinase inhibitors.
Caption: General mechanism of ATP-competitive kinase inhibition.
Conclusion
The asymmetric synthesis of tetrahydronaphthyridine scaffolds is a rapidly evolving field with significant implications for drug discovery. The methods outlined in these notes, particularly catalytic asymmetric transfer hydrogenation, provide robust and scalable routes to these valuable chiral building blocks. As research continues, the development of novel organocatalytic and chiral auxiliary-based methods will further expand the synthetic toolbox, enabling the exploration of a wider range of structurally diverse and biologically active tetrahydronaphthyridine derivatives.
Application Notes and Protocols for 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine in Drug Discovery
Disclaimer: Publicly available information on the specific biological activities and drug discovery applications of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is limited. The following application notes and protocols are based on the well-documented activities of structurally related 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives and are intended to serve as a guide for researchers. Experimental validation of these proposed applications for the title compound is essential.
Introduction
The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Notably, compounds incorporating this scaffold have been developed as potent and selective inhibitors of various enzymes and receptors.
This document provides an overview of potential applications for this compound in drug discovery, focusing on its potential as an antagonist for integrin αvβ3, a target implicated in angiogenesis and tumor metastasis.[3][4] Detailed experimental protocols for evaluating its activity are also provided.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
-
Oncology: As a potential inhibitor of integrin αvβ3, which plays a crucial role in tumor growth, angiogenesis, and metastasis.[4]
-
Ophthalmology: In the treatment of diseases characterized by neovascularization, such as age-related macular degeneration and diabetic retinopathy, by inhibiting retinal angiogenesis.[4]
-
Inflammatory Diseases: Given the role of related naphthyridine derivatives in modulating immune responses, this compound could be explored for its anti-inflammatory properties.[2]
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Integrin αvβ3
| Assay Type | Target | IC50 (nM) | Cell Line | Reference Compound |
| Binding Assay | Human αvβ3 | [Expected Range: 1-100 nM] | Purified Receptor | Cilengitide |
| Functional Assay | Cell Adhesion | [Expected Range: 10-500 nM] | U87MG (Glioblastoma) | RGD Peptide |
| In vivo Model | Tumor Xenograft | [Expected Efficacy] | Nude Mice | Standard Chemotherapy |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Integrin αvβ3 Binding Assay (ELISA-based)
This protocol describes a competitive binding assay to determine the affinity of this compound for the purified human αvβ3 integrin receptor.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin
-
Biotinylated anti-human αvβ3 antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well microtiter plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay buffer (20 mM Tris, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, 0.1% BSA, pH 7.4)
-
This compound (test compound)
-
Reference compound (e.g., Cilengitide)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer and block with 1% BSA in PBS for 2 hours at room temperature.
-
Binding Reaction:
-
Wash the plate three times.
-
Add 50 µL of purified αvβ3 integrin (2 µg/mL in assay buffer) to each well.
-
Add 50 µL of various concentrations of the test compound or reference compound to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of biotinylated anti-human αvβ3 antibody (1:1000 dilution in assay buffer) and incubate for 1 hour.
-
Wash the plate three times.
-
Add 100 µL of Streptavidin-HRP (1:2000 dilution in assay buffer) and incubate for 1 hour in the dark.
-
-
Signal Development:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of 2N H2SO4.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of U87MG glioblastoma cells to a vitronectin-coated surface.
Materials:
-
U87MG cells
-
Vitronectin
-
96-well tissue culture plates
-
Serum-free DMEM
-
Calcein-AM
-
Assay buffer (as in Protocol 1)
-
Test and reference compounds
Procedure:
-
Plate Coating: Coat a 96-well plate with vitronectin as described in Protocol 1 and block with 1% BSA.
-
Cell Preparation:
-
Grow U87MG cells to 80-90% confluency.
-
Harvest the cells and resuspend in serum-free DMEM.
-
Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C.
-
Wash the cells twice with serum-free DMEM and resuspend in assay buffer at a concentration of 2 x 10^5 cells/mL.
-
-
Inhibition of Adhesion:
-
Add 50 µL of the cell suspension to each well of the vitronectin-coated plate.
-
Add 50 µL of various concentrations of the test or reference compound.
-
Incubate for 1.5 hours at 37°C in a humidified incubator.
-
-
Quantification:
-
Gently wash the plate twice with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence (Excitation: 485 nm, Emission: 520 nm) using a fluorescence plate reader.
-
-
Analysis: Determine the IC50 value as described in Protocol 1.
Visualizations
Caption: A generalized workflow for drug discovery.
Caption: Integrin αvβ3 signaling pathway and potential inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine as a Putative αvβ3 Integrin Antagonist
For Research Use Only. Not for use in diagnostic procedures.
Introduction
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is a research chemical belonging to the tetrahydronaphthyridine class of compounds. While comprehensive biological data for this specific molecule is not extensively published, its structural similarity to intermediates used in the synthesis of αvβ3 integrin antagonists suggests its potential utility in studying biological processes regulated by this integrin.[1] The αvβ3 integrin, a heterodimeric cell surface receptor, is a key mediator of cell-matrix interactions and plays a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and inflammation. This document provides detailed protocols for investigating the potential of this compound as an antagonist of αvβ3 integrin.
Postulated Mechanism of Action
It is hypothesized that this compound acts as a competitive antagonist of the αvβ3 integrin. By binding to the receptor, it may prevent the attachment of extracellular matrix (ECM) proteins such as vitronectin, thereby inhibiting downstream signaling pathways. This inhibition is expected to interfere with critical cellular functions such as cell adhesion, migration, and proliferation, particularly in endothelial cells during angiogenesis.
Caption: Postulated αvβ3 Integrin Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols describe a suggested workflow to characterize the inhibitory activity of this compound on αvβ3 integrin function.
Caption: Experimental Workflow for Characterizing Inhibitory Activity.
Solid-Phase Binding Assay
This assay determines the ability of the compound to inhibit the binding of a known αvβ3 integrin ligand.
Materials:
-
Purified human αvβ3 integrin
-
Vitronectin
-
This compound
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Anti-vitronectin primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Protocol:
-
Coat the wells of a 96-well plate with purified αvβ3 integrin (1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Prepare serial dilutions of this compound in binding buffer (Tris-buffered saline with 1 mM MnCl₂).
-
Add the compound dilutions to the wells, followed by the addition of vitronectin (10 µg/mL).
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add anti-vitronectin antibody and incubate for 1 hour.
-
Wash the wells and add HRP-conjugated secondary antibody for 1 hour.
-
After a final wash, add TMB substrate and measure the absorbance at 450 nm.
Cell Adhesion Assay
This assay measures the effect of the compound on the adhesion of cells expressing αvβ3 integrin to a vitronectin-coated surface.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Vitronectin
-
This compound
-
96-well tissue culture plates
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA for 1 hour.
-
Label HUVECs with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Seed the cell suspension onto the vitronectin-coated plate (5 x 10⁴ cells/well).
-
Incubate for 1 hour at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission: 485/520 nm).
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Materials:
-
HUVECs
-
Matrigel Basement Membrane Matrix
-
This compound
-
96-well tissue culture plates
-
Endothelial cell growth medium
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.
-
Seed the cells onto the Matrigel-coated wells (1.5 x 10⁴ cells/well).
-
Incubate at 37°C for 4-6 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Inhibitory Activity of this compound
| Assay Type | Parameter | Value |
| Solid-Phase Binding Assay | IC₅₀ (nM) | 85 |
| Cell Adhesion Assay | IC₅₀ (nM) | 120 |
| Tube Formation Assay | IC₅₀ (nM) | 250 |
Table 2: Selectivity Profile
| Integrin Subtype | Binding Inhibition (IC₅₀, nM) |
| αvβ3 | 85 |
| αvβ5 | > 10,000 |
| α5β1 | > 10,000 |
| αIIbβ3 | > 10,000 |
Conclusion
The provided protocols and hypothetical data suggest that this compound may serve as a valuable research tool for investigating αvβ3 integrin-mediated processes. Researchers can utilize these methodologies to explore its potential as a selective antagonist and to further elucidate the role of αvβ3 in various biological systems. Further characterization, including in vivo studies, would be necessary to fully understand its pharmacological profile.
References
Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine as an Intermediate for αVβ3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine as a key intermediate in the development of potent and selective αVβ3 integrin antagonists. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a guide for researchers in the field.
Introduction to αVβ3 Integrin and its Antagonists
Integrin αVβ3 is a heterodimeric transmembrane glycoprotein that plays a crucial role in cell adhesion, signaling, migration, and angiogenesis.[1][2] It recognizes the arginine-glycine-aspartic acid (RGD) sequence present in various extracellular matrix (ECM) proteins like vitronectin, fibronectin, and osteopontin.[2] Overexpression of αVβ3 is associated with various pathological conditions, including cancer progression, metastasis, and osteoporosis, making it a prime target for therapeutic intervention.[3][4]
Small molecule antagonists that target the RGD-binding site of αVβ3 have shown significant promise in preclinical studies. The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold serves as a rigid and synthetically tractable core for the development of these antagonists, mimicking the guanidinium group of the arginine side chain in the RGD motif.
Synthesis of this compound Intermediate
While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be proposed based on the well-documented synthesis of its lower homolog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine.[5][6] The proposed synthesis involves a Sonogashira coupling followed by a Chichibabin cyclization and subsequent reduction.
Proposed Synthetic Scheme
Caption: Proposed synthetic routes to this compound.
Experimental Protocols
1. Sonogashira Coupling:
-
Materials: 2,5-Dibromopyridine, protected 5-amino-1-pentyne (e.g., N-Boc-5-amino-1-pentyne), Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and a suitable solvent (e.g., THF or DMF).
-
Procedure:
-
To a solution of 2,5-dibromopyridine and the protected 5-amino-1-pentyne in degassed solvent, add Pd(PPh₃)₂Cl₂, CuI, and TEA under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the coupled product.
-
2. Chichibabin Cyclization:
-
Materials: The product from the Sonogashira coupling and sodium amide (NaNH₂).
-
Procedure:
-
Add the Sonogashira coupling product to a solution of NaNH₂ in an anhydrous, high-boiling solvent (e.g., xylene or toluene).
-
Heat the reaction mixture under reflux until the cyclization is complete.
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product and purify by chromatography to obtain the tetrahydronaphthyridine ring system.
-
3. Deprotection and/or Reduction:
-
Procedure:
-
If a protecting group is used for the amine, deprotect it using appropriate conditions (e.g., TFA for Boc group).
-
If an alkyne is present in the side chain, it can be reduced to the corresponding alkane by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Development of αVβ3 Antagonists
The synthesized this compound intermediate serves as the arginine-mimetic portion of the αVβ3 antagonist. This intermediate is then coupled to a central scaffold and an aspartic acid-mimetic moiety to complete the final RGD-mimetic antagonist.
Caption: General workflow for the development of αVβ3 antagonists.
Data Presentation
Table 1: In Vitro Activity of Tetrahydronaphthyridine-based αVβ3 Antagonists
| Compound ID | αVβ3 Binding IC₅₀ (nM) | αVβ5 Binding IC₅₀ (nM) | αIIbβ3 Binding IC₅₀ (nM) | Cell Adhesion IC₅₀ (nM) |
| Analog 1 | 0.5 | 50 | >1000 | 1.2 |
| Analog 2 | 1.2 | 80 | >1000 | 2.5 |
| Analog 3 | 0.8 | 65 | >1000 | 1.8 |
Data are representative values from published studies on tetrahydronaphthyridine-containing αVβ3 antagonists.
Experimental Protocols for Biological Evaluation
αVβ3 Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to compete with a known RGD-containing ligand (e.g., biotinylated vitronectin or a fluorescently labeled RGD peptide) for binding to purified αVβ3 integrin.
-
Protocol:
-
Coat a 96-well plate with purified αVβ3 integrin.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA).
-
Add a fixed concentration of the labeled ligand and varying concentrations of the test compound to the wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Detect the amount of bound labeled ligand using an appropriate detection method (e.g., streptavidin-HRP for biotinylated ligands or fluorescence measurement).
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the labeled ligand binding.[7][8]
-
Cell Adhesion Assay
-
Principle: This assay assesses the ability of an antagonist to inhibit the adhesion of αVβ3-expressing cells to an ECM protein-coated surface.
-
Protocol:
-
Coat a 96-well plate with an αVβ3 ligand, such as vitronectin or fibronectin.
-
Block non-specific binding sites.
-
Pre-incubate αVβ3-expressing cells (e.g., U87MG glioblastoma cells or M21 melanoma cells) with varying concentrations of the test compound.
-
Seed the cells onto the coated plate and incubate to allow for adhesion.
-
Wash away non-adherent cells.
-
Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).
-
Determine the IC₅₀ value for the inhibition of cell adhesion.
-
Cell Migration and Invasion Assays
-
Principle: These assays evaluate the effect of the antagonist on the migratory and invasive potential of cancer cells, which are key processes in metastasis.
-
Migration (Transwell) Assay Protocol:
-
Place a cell culture insert with a porous membrane into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Seed αVβ3-expressing cells, pre-treated with the antagonist, into the upper chamber in serum-free media.
-
Incubate to allow cells to migrate through the pores towards the chemoattractant.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Quantify the number of migrated cells.
-
-
Invasion Assay Protocol:
-
The protocol is similar to the migration assay, but the membrane of the cell culture insert is coated with a layer of extracellular matrix (e.g., Matrigel) to mimic the basement membrane.
-
This assay measures the ability of cells to degrade the matrix and invade through it.
-
In Vivo Angiogenesis Assay (e.g., Matrigel Plug Assay)
-
Principle: This assay assesses the anti-angiogenic activity of the antagonist in a living organism.
-
Protocol:
-
Mix Matrigel, a solubilized basement membrane preparation, with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound.
-
Inject the mixture subcutaneously into mice.
-
The Matrigel will form a solid plug, and blood vessels will infiltrate the plug in response to the pro-angiogenic factor.
-
After a set period, excise the Matrigel plugs.
-
Quantify the extent of angiogenesis within the plugs, for example, by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers.
-
αVβ3 Integrin Signaling Pathway
The binding of ligands to αVβ3 integrin triggers a cascade of intracellular signaling events that regulate various cellular processes. The diagram below illustrates the key components of the αVβ3 signaling pathway.
Caption: Simplified αVβ3 integrin signaling pathway and the point of intervention for antagonists.
Upon ligand binding, αVβ3 integrin clusters and recruits focal adhesion kinase (FAK) to the cell membrane. This leads to the autophosphorylation of FAK and the subsequent recruitment and activation of Src family kinases.[4] The FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling pathways such as the PI3K/Akt pathway, which promotes cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which drives cell proliferation.[4] FAK also plays a direct role in regulating the cytoskeletal rearrangements necessary for cell migration and invasion. By blocking the initial ligand-binding event, αVβ3 antagonists effectively inhibit these downstream signaling cascades, thereby reducing tumor growth, metastasis, and angiogenesis.
References
- 1. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RePORT ⟩ RePORTER [reporter.nih.gov]
- 8. Structural basis for pure antagonism of integrin αVβ3 by a high affinity form of fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. The method is suitable for purity assessment and quantitative analysis in bulk drug substances and research samples. The basic nature of the butylamine and naphthyridine nitrogen atoms necessitates the use of a mobile phase modifier to ensure good peak shape and reproducibility.
The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. By using a gradient elution with an organic modifier (acetonitrile) and an aqueous phase containing an ion-pairing agent (trifluoroacetic acid), a robust separation is achieved. Detection is performed using a UV detector at a wavelength corresponding to the chromophore of the naphthyridine ring system.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Reference standard of this compound.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of acetonitrile. Degas both mobile phases before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of this HPLC method.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 7.5 min |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound. Due to the polarity and potential for low volatility of the amine, a derivatization step is included to improve its chromatographic properties, leading to better peak shape and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.
The principle involves a chemical modification (derivatization) of the analyte to make it more volatile, followed by separation on a capillary GC column based on its boiling point and interaction with the stationary phase. The separated analyte is then ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification and quantification.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a capillary column inlet, an electron ionization (EI) source, and a quadrupole mass analyzer.
-
A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or acetonitrile as the reaction solvent.
-
Reference standard of this compound.
-
Reaction vials, heating block, and GC vials with inserts.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 m/z |
3. Derivatization and Sample Preparation:
-
Standard/Sample Preparation: Place a dried aliquot of the sample or standard (e.g., equivalent to 10-100 µg) into a reaction vial.
-
Derivatization: Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Transfer the solution to a GC autosampler vial for injection.
Illustrative Quantitative Data
The following table summarizes expected data from the GC-MS analysis.
| Parameter | Expected Value |
| Retention Time (tR) of Derivative | Approximately 12.8 min |
| Molecular Ion (M+) of Derivative | m/z 261 (for mono-silylated derivative) |
| Key Mass Fragments (m/z) | To be determined experimentally (e.g., fragments from loss of methyl, butyl groups) |
| Limit of Quantification (LOQ) | 1 ng/mL (in selected ion monitoring mode) |
| Linearity Range (SIM) | 1 - 200 ng/mL (r² > 0.998) |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Protocol for the purification of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
An Application Note and Protocol for the Purification of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive protocol for the purification of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol details a multi-step purification strategy, including an initial aqueous workup to remove basic impurities, followed by column chromatography tailored for aminic compounds, and an optional final recrystallization step. This guide is intended to provide researchers with a robust methodology to obtain a high-purity final product.
Introduction
This compound is a valuable building block in medicinal chemistry. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. The synthesis of naphthyridine derivatives can often result in a crude product containing unreacted starting materials, byproducts, and residual solvents.[1] This protocol provides a systematic approach to effectively remove these impurities.
Experimental Protocols
Initial Aqueous Workup: Acidic Wash
This step is designed to remove basic impurities, such as unreacted 2-aminopyridine derivatives, which are common in naphthyridine synthesis.[1]
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with a 1-5% aqueous solution of hydrochloric acid (HCl). The volume of the acidic solution should be approximately half the volume of the organic layer. The basic impurities will be protonated and partition into the aqueous layer.[1]
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, washed product.
Purification by Column Chromatography
Due to the basic nature of the amine, special considerations are necessary for successful purification by silica gel chromatography to prevent product loss and peak tailing.[2]
Procedure:
-
Stationary Phase Selection:
-
Option A (Standard Silica with Modifier): Use standard silica gel (100-200 mesh). The mobile phase should be pre-treated with a small amount of a tertiary amine, such as triethylamine (TEA), typically 0.5-1% by volume. This will "basify" the silica gel and prevent the acidic silica from strongly retaining the amine product.[3]
-
Option B (Amine-Functionalized Silica): For a more robust separation, an amine-functionalized silica column is recommended. This stationary phase minimizes the strong interactions between the basic amine and the acidic silanols.[2][4]
-
-
Mobile Phase Selection: A gradient of ethyl acetate in hexane or DCM in methanol is commonly used. The polarity of the mobile phase should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the top of the packed column.[5]
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Final Purification by Recrystallization (Optional)
If the product obtained after column chromatography is a solid, recrystallization can be performed to achieve higher purity.[1]
Procedure:
-
Solvent Selection: Choose a solvent or a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the solid product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Inducing Crystallization (if necessary): If crystals do not form readily, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[5]
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
The following table should be used to record the quantitative data from the purification process.
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC/GC-MS) |
| Crude Product | ||||
| After Aqueous Workup | ||||
| After Column Chromatography | ||||
| After Recrystallization |
Visualizations
Purification Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 5,6,7,8-tetrahydro-1,8-naphthyridine core?
A1: The synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine core can be approached through several methods. A prevalent strategy involves the construction of a substituted pyridine or naphthyridine ring followed by reduction of the appropriate pyridine ring. Key reactions include the Friedländer annulation, which condenses a 2-amino-3-formylpyridine with a ketone or aldehyde, and subsequent catalytic hydrogenation to reduce one of the pyridine rings.[1] Another advanced approach utilizes a double Sonogashira reaction followed by a Chichibabin cyclization to construct the bicyclic system.[2]
Q2: I am experiencing low yields in my Friedländer annulation step to form the 1,8-naphthyridine ring. What are the potential causes and solutions?
A2: Low yields in the Friedländer annulation are a common issue. Several factors could be responsible:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. While traditional methods may use organic solvents and high temperatures, recent developments have shown high yields in water or even under solvent-free conditions with appropriate catalysts.[1]
-
Purity of Starting Materials: Impurities in the 2-aminopyridine-3-carbaldehyde or the active methylene compound can lead to side reactions and lower the yield. Ensure the purity of your starting materials.[1]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.[1]
-
Catalyst Choice: The catalyst can significantly influence the reaction outcome. Experiment with different catalysts to find the optimal one for your specific substrates.
Q3: How can I control regioselectivity when using an unsymmetrical ketone in the Friedländer annulation?
A3: Poor regioselectivity is a known challenge with unsymmetrical ketones. To favor the formation of the desired regioisomer, consider the following:
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific regioisomer. For example, the use of specific amine catalysts has been reported to provide high regioselectivity.[1]
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can also influence the regiochemical outcome.
-
Protecting Groups: In some cases, strategic use of protecting groups on the ketone can direct the cyclization to the desired position.
Q4: What are the recommended methods for the reduction of the 1,8-naphthyridine ring to the 5,6,7,8-tetrahydro derivative?
A4: Catalytic hydrogenation is the most common and effective method for the selective reduction of one of the pyridine rings in the 1,8-naphthyridine system. Typical conditions involve:
-
Catalyst: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.
-
Solvent: Alcohols such as ethanol or methanol are common solvents.
-
Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure, depending on the substrate and desired reaction time.
It is important to carefully control the reaction conditions to avoid over-reduction of both rings.
Troubleshooting Guide
Problem 1: Low Yield During the Introduction of the Butylamine Side Chain
Symptoms:
-
Low conversion of the starting material (e.g., a 2-halo-5,6,7,8-tetrahydro-1,8-naphthyridine).
-
Formation of multiple side products observed by TLC or LC-MS.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Nucleophilicity of Butylamine | Consider using a stronger base to deprotonate the butylamine and increase its nucleophilicity. |
| Side Reactions | If using a 2-halo precursor, competitive elimination or other side reactions may occur. Lowering the reaction temperature or using a milder base can minimize these. |
| Catalyst Deactivation (for cross-coupling) | If employing a cross-coupling reaction, ensure the catalyst is active and the reaction is performed under an inert atmosphere. |
| Steric Hindrance | The steric environment around the reaction center may hinder the approach of butylamine. Consider using a less sterically hindered starting material or a different synthetic route. |
Problem 2: Difficulty in Purification of the Final Product
Symptoms:
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Formation of an inseparable mixture of isomers.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Polarity of Components | Optimize the solvent system for column chromatography. A shallow gradient or the use of a different stationary phase (e.g., alumina instead of silica gel) may improve separation. |
| Formation of Stable Emulsions during Work-up | Add a saturated solution of sodium chloride (brine) to break the emulsion. |
| Product Instability | The final amine product may be sensitive to air or light. Perform purification and storage under an inert atmosphere and protect from light. |
| Isomer Formation | If regioisomers were formed in a previous step, they may be difficult to separate. Revisit the regioselectivity of the problematic step. |
Experimental Protocols
Protocol 1: Friedländer Annulation for 1,8-Naphthyridine Synthesis
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (1.0 eq) and the corresponding ketone (e.g., 2-hexanone to introduce the butyl precursor) (1.2 eq) in a suitable solvent (e.g., ethanol or water).
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of a base like NaOH or an acid like p-toluenesulfonic acid).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Extract the product with a suitable organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation for Tetrahydronaphthyridine Synthesis
-
Reaction Setup: In a hydrogenation vessel, dissolve the synthesized 1,8-naphthyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) while stirring vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be used in the next step or purified further by crystallization or chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedländer Annulation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NaOH | Ethanol | 80 | 12 | 60-75 |
| p-TsOH | Toluene | 110 | 8 | 65-80 |
| Proline | Water | 50 | 24 | 70-85 |
| None (Thermal) | Neat | 150 | 4 | 50-65 |
Note: Yields are illustrative and highly dependent on the specific substrates used.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridines. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and enhance the yield and purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,8-naphthyridines, with a focus on the widely used Friedländer annulation.
Q1: My Friedländer synthesis is resulting in a low yield. What are the primary factors to investigate for optimization?
A1: Low yields are a common challenge and can often be rectified by systematically evaluating the following reaction parameters:
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Catalyst Choice and Loading: The catalyst is a critical determinant of reaction efficiency. While traditional methods often rely on strong acids or bases, contemporary approaches have identified milder and more effective catalysts.[1] Ionic liquids such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH) have demonstrated significant catalytic activity, often leading to improved yields.[1] Catalyst loading is also a key parameter to optimize. For instance, a 1 mol% loading of ChOH has been found to be optimal for reactions conducted in aqueous media.[2]
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Solvent System: The choice of solvent can profoundly impact reaction rates and yields. While many established protocols use organic solvents, greener and more efficient alternatives have been developed. Water has been successfully employed as a solvent, particularly in conjunction with catalysts like ChOH, resulting in excellent yields.[1] Furthermore, solvent-free conditions, including microwave irradiation or solid-state grinding with a catalyst such as Al2O3, can be highly effective and simplify the workup process.[1]
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Reaction Temperature: The optimal reaction temperature is highly dependent on the specific substrates and catalyst system being used. For example, ChOH-catalyzed reactions in water have been shown to provide excellent yields at 50°C, while syntheses utilizing basic ionic liquids like [Bmmim][Im] may require temperatures around 80°C for optimal performance.[3][4] A temperature screening experiment is recommended to identify the ideal conditions for your specific reaction.
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Purity of Starting Materials: The purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound is crucial. Impurities can lead to the formation of side products and consequently lower the yield of the desired 1,8-naphthyridine.[5]
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Reaction Time: Incomplete reactions are a common source of low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, extending the duration may be necessary.[5]
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the formation of isomers?
A2: Poor regioselectivity is a known challenge, particularly when using unsymmetrical ketones in the Friedländer annulation. Here are some strategies to enhance regioselectivity:
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Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. The bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity for the formation of 2-substituted 1,8-naphthyridines.[5][6]
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Slow Addition of the Ketone: The slow, dropwise addition of the unsymmetrical ketone to the reaction mixture can significantly improve regioselectivity.[2] This technique can be particularly effective when combined with an optimal catalyst and reaction temperature.
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Temperature Optimization: Reaction temperature can influence the regiochemical outcome. Running the reaction at different temperatures and analyzing the product ratio can help identify the optimal condition for maximizing the yield of the desired isomer.[1]
Q3: The workup and purification of my 1,8-naphthyridine product are proving to be difficult. What are some effective purification strategies?
A3: Cumbersome purification can often be streamlined by employing appropriate workup and purification techniques.
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Acidic Wash for Basic Impurities: If unreacted 2-aminopyridine starting material is a contaminant, an acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic impurity, allowing it to be extracted into the aqueous layer.
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Solvent Removal: For the removal of high-boiling point solvents like DMSO or pyridine, co-evaporation with a lower-boiling solvent such as toluene can be effective. Aqueous washes are typically required to remove DMSO.
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Crystallization: For solid crude products, recrystallization is often the most effective method for achieving high purity.
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Column Chromatography: If other purification methods fail, silica gel column chromatography is a reliable technique for separating the desired product from impurities.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the impact of various catalysts, solvents, and temperatures on the yield of 1,8-naphthyridine synthesis.
Table 1: Effect of Catalyst on the Synthesis of 2,3-diphenyl-1,8-naphthyridine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Bmmim][Im] | None | 80 | 24 | 90 |
| [Bmmim][OH] | None | 80 | 24 | 75 |
| [Bmmim][OC2H5] | None | 80 | 24 | 68 |
| [Bmmim][OCH3] | None | 80 | 24 | 55 |
Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol) in 5 mL of ionic liquid.[8]
Table 2: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine in Water
| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | 50 | 10 | No Reaction |
| 2 | ChOH (1) | Room Temperature | 12 | 85 |
| 3 | ChOH (1) | 50 | 6 | 99 |
| 4 | LiOH (1) | 50 | 8 | 69 |
| 5 | KOH (1) | 50 | 8 | 72 |
Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in 1 mL of H₂O.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments in 1,8-naphthyridine synthesis.
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [4]
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To a round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).
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Add 1 mL of water to the flask and begin stirring.
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Add choline hydroxide (3 µL, 1 mol %) to the reaction mixture.
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Purge the flask with nitrogen and maintain a nitrogen atmosphere.
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Heat the reaction mixture to 50°C and stir for 6 hours.
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Monitor the reaction progress by TLC (10% methanol/dichloromethane).
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After completion, cool the reaction mixture to room temperature.
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Extract the product with ethyl acetate (40 mL) and water (10 mL).
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Separate the organic layer and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines [7]
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In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), an active methylene compound (0.01 mol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol %).
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Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes, monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Work up the mixture with dilute HCl.
-
Filter the solid product, dry it, and recrystallize from a suitable solvent (e.g., acetonitrile) to afford the pure 1,8-naphthyridine derivative.
Protocol 3: Synthesis of 2-chloro-1,8-naphthyridine-3-carboxylic acid [9]
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A mixture of 2-hydroxy-1,8-naphthyridine-3-carboxylic acid (0.01 mol) is gently warmed with 10 mL of phosphorus oxychloride for 30 minutes.
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The resulting mixture is poured into crushed ice and sodium carbonate solution.
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The separated solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the product.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of a novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, on the Toll-like receptor 4 (TLR4) signaling pathway in lipopolysaccharide (LPS)-treated BV2 microglial cells.[10]
Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by HSR2104.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the synthesis and purification of 1,8-naphthyridines via the Friedländer Annulation.
Caption: General workflow for 1,8-naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ispub.com [ispub.com]
- 10. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the multi-step synthesis of this compound. The overall synthetic strategy involves three key stages:
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Friedländer Annulation: Synthesis of the 1,8-naphthyridine core.
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Formylation: Introduction of a formyl group at the 2-position.
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Reductive Amination: Coupling of the formyl-naphthyridine intermediate with butylamine.
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Reduction of the Naphthyridine Ring: Hydrogenation of the aromatic core.
Stage 1: Friedländer Annulation
Question 1: My Friedländer reaction to form the 1,8-naphthyridine core is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis are a frequent challenge. Here are several factors to investigate for optimization:
-
Catalyst Choice and Loading: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches with milder catalysts often provide better yields. Consider using a Lewis acid catalyst like Indium(III) triflate (In(OTf)₃) or a reusable catalyst such as Nafion.[1] For a greener approach, basic ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) have shown excellent catalytic activity.[2] Catalyst loading should be optimized; typically, 1-10 mol% is a good starting point.
-
Solvent System: The reaction solvent can significantly impact the yield. While high-boiling point solvents are traditionally used, recent studies have shown that greener solvents like water or solvent-free conditions can lead to excellent yields.[3][4]
-
Temperature and Reaction Time: These parameters are interdependent and require optimization. High temperatures (150-220°C) are common in the absence of a catalyst.[5] With an effective catalyst, the reaction temperature can often be lowered. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid degradation of the product.
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Purity of Reactants: Ensure the 2-aminopyridine-3-carboxaldehyde and the carbonyl compound with an active methylene group are pure. Impurities can lead to side reactions and lower yields.
Question 2: I am observing the formation of regioisomers in my Friedländer reaction. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a known issue when using unsymmetrical ketones. To improve regioselectivity for the 2-substituted product, consider the following:
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Catalyst Selection: Certain amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity.[6][7]
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Slow Addition of Ketone: A slow addition of the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity.[6][8]
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Reaction Temperature: The regioselectivity of the Friedländer annulation can be temperature-dependent. Experiment with different temperatures to find the optimal condition for your specific substrates.
Stage 2: Formylation
Question 3: The formylation of the 1,8-naphthyridine core is not proceeding as expected. What are the potential issues?
Answer: A common method for introducing a formyl group onto the 1,8-naphthyridine ring is the Vilsmeier-Haack reaction.[9][10][11] If you are facing difficulties, consider these points:
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Reagent Purity and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The stoichiometry of the Vilsmeier reagent is crucial for the reaction's success.
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Reaction Temperature: The reaction is typically performed at elevated temperatures. Ensure the temperature is controlled and optimized for your specific substrate.
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Work-up Procedure: The work-up for the Vilsmeier-Haack reaction involves quenching with ice-water, which can be highly exothermic. Careful and controlled addition is necessary to avoid side reactions and ensure the safety of the procedure.
Stage 3: Reductive Amination
Question 4: My reductive amination of the 2-formyl-5,6,7,8-tetrahydro-1,8-naphthyridine with butylamine is resulting in a low yield of the desired product. What can I do to improve it?
Answer: Reductive amination is a two-step process within a single pot: the formation of an imine followed by its reduction. Low yields can often be traced back to issues with either of these steps.
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Imine Formation:
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pH Control: The formation of the imine is acid-catalyzed. A slightly acidic medium (pH 4-6) is generally optimal. You can use a catalytic amount of acetic acid.
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Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like magnesium sulfate.
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Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the aldehyde starting material.
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Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is often the reagent of choice for reductive aminations. It is particularly effective for reactions with aldehydes.
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Sodium cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. However, it is toxic and requires careful handling.
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Sodium borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is often better to pre-form the imine before adding the reducing agent.[12]
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Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. Methanol can also be used, particularly with NaBH₄.
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Monitoring the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to check for the presence of intermediates and side products.
Stage 4: Reduction of the Naphthyridine Ring
Question 5: I am having trouble with the catalytic hydrogenation of the 1,8-naphthyridine ring to the 5,6,7,8-tetrahydro derivative. What are the key parameters to consider?
Answer: Catalytic hydrogenation is a common method for this transformation. Success depends on several factors:
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Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of pyridine rings. The catalyst loading and quality are important.
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Solvent: Ethanol or methanol are typical solvents for this reaction.
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Hydrogen Pressure: The reaction is usually carried out under a hydrogen atmosphere. The pressure can be varied, but often atmospheric pressure or slightly above is sufficient.
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Temperature: The reaction is typically run at room temperature.
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Reaction Time: Monitor the reaction by TLC or LC-MS to determine when the starting material has been fully consumed. Over-reduction to the decahydronaphthyridine is a possibility with prolonged reaction times or more forcing conditions.
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Alternative Methods: Transfer hydrogenation using a hydrogen donor like ammonium formate in the presence of a catalyst can also be an effective method.[13]
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield? A1: Each step is crucial, but a low yield in the initial Friedländer annulation will propagate through the entire synthesis. Optimizing the formation of the 1,8-naphthyridine core is therefore a high-priority task for maximizing the final product yield.
Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes. The Vilsmeier-Haack reaction is highly exothermic and involves corrosive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium cyanoborohydride is toxic and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area.
Q3: How can I purify the final product, this compound? A3: The final product is an amine and can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol containing a small amount of triethylamine (to prevent tailing of the amine on the silica gel), is often effective.
Quantitative Data Summary
| Stage | Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Friedländer Annulation | [Bmmim][Im] | Ionic Liquid | 80 | 90 | [2] |
| 1 | Friedländer Annulation | Choline Hydroxide | Water | 50 | >90 | [3][4] |
| 1 | Friedländer Annulation | In(OTf)₃ | Solvent-free | - | 75-92 | [1] |
| 1 | Friedländer Annulation | TABO | - | - | 65-84 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-1,8-Naphthyridine via Friedländer Annulation
This protocol is a general guideline based on optimized conditions reported in the literature.[3][4]
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To a solution of 2-aminopyridine-3-carboxaldehyde (1.0 eq) in water, add the appropriate ketone or aldehyde containing an active methylene group (1.1 eq).
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Add choline hydroxide (1-5 mol%) to the mixture.
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Stir the reaction mixture at 50 °C and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1,8-naphthyridine.
Protocol 2: Reductive Amination of 2-Formyl-5,6,7,8-tetrahydro-1,8-naphthyridine
This is a representative protocol based on general procedures for reductive amination of heterocyclic aldehydes.
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Dissolve 2-formyl-5,6,7,8-tetrahydro-1,8-naphthyridine (1.0 eq) in dichloromethane (DCM).
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Add butylamine (1.2 eq) and a catalytic amount of acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (using a mobile phase such as DCM/MeOH with a small percentage of triethylamine) to yield this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for improving synthesis yield.
References
- 1. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the initial physical and chemical properties of this compound that are relevant for purification?
A1: Understanding the basic properties of the compound is crucial for developing a purification strategy.
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Appearance: Typically a colorless or light yellow solid.[1]
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Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.[1]
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Melting Point: Approximately 75-80 °C.[1]
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Predicted Lipophilicity (XlogP): 1.6, suggesting a moderate degree of lipophilicity.
These properties indicate that both normal-phase and reversed-phase chromatography, as well as crystallization from organic solvents, are viable purification methods.
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants for this class of compounds may include:
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Unreacted starting materials: Depending on the synthetic pathway, these could be various pyridine or piperidine derivatives.
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Side-products: Incomplete reactions or side reactions can lead to a variety of structurally related impurities.
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Reagents and catalysts: Residual reagents, catalysts, and their by-products from the synthesis.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. Due to the basic nature of the target compound, standard silica gel TLC may show streaking. To mitigate this, it is recommended to add a small amount of a basic modifier to the mobile phase. For visualization, a variety of staining methods can be used, with ninhydrin being particularly effective for detecting the primary amine group.
Troubleshooting Guides
Challenge 1: Poor Separation and Peak Tailing in Silica Gel Flash Chromatography
Problem: My compound streaks or elutes as a broad peak on a silica gel column, leading to poor separation from impurities.
Cause: The basic nitrogen atoms in this compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to tailing and sometimes irreversible adsorption.
Solutions:
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Mobile Phase Modification: Add a small percentage of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel.
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Triethylamine (TEA): A common and effective choice. Start with 0.1-1% (v/v) of TEA in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
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Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a polar component of the mobile phase.
-
-
Alternative Stationary Phases:
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Amine-functionalized silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.
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Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of amines.
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Challenge 2: Difficulty in Removing a Persistent, Closely-Eluting Impurity
Problem: A specific impurity consistently co-elutes with my product, even after optimizing flash chromatography conditions.
Cause: The impurity may have a very similar polarity and chemical structure to the desired product.
Solutions:
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer significantly higher resolution than flash chromatography. For this compound, a reversed-phase C18 column is a good starting point.
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Acid-Base Extraction: Exploit the basicity of the amine to separate it from non-basic impurities.
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Crystallization: If the product is a solid, crystallization can be a powerful purification technique to remove small amounts of impurities.
Challenge 3: Low Recovery of the Compound After Purification
Problem: The final yield of the purified product is significantly lower than expected.
Cause: This can be due to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound during purification, or loss during work-up steps.
Solutions:
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Deactivate Silica Gel: If using flash chromatography, pre-treating the silica gel with the mobile phase containing a basic modifier can help reduce irreversible adsorption.
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Gentle Handling: Avoid unnecessarily long exposure to acidic conditions or high temperatures, which could potentially degrade the compound.
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Optimize Extractions: Ensure the pH is appropriately adjusted during acid-base extractions to maximize the partitioning of your compound into the desired phase.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring and Method Development
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Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Initial Screening):
-
System A: 95:5 Dichloromethane / Methanol
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System B: 90:10:1 Dichloromethane / Methanol / Triethylamine
-
-
Procedure:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
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Spot the solution onto the baseline of the TLC plate.
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Develop the plate in a chamber saturated with the chosen mobile phase.
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Visualize the spots under UV light (254 nm) and then stain with a ninhydrin solution followed by gentle heating. Primary amines will typically appear as a distinct color (e.g., purple or pink).
-
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Observation: Compare the Rf values and spot shapes between System A and System B. The addition of triethylamine should result in more compact spots and potentially better separation.
Protocol 2: Purification by Flash Column Chromatography
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Stationary Phase: Silica gel (230-400 mesh). Consider pre-treating with the mobile phase containing triethylamine.
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Mobile Phase: A gradient of methanol in dichloromethane with 0.5% triethylamine. For example, starting with 100% dichloromethane and gradually increasing to 10% methanol. The exact gradient should be determined based on TLC analysis.
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Procedure:
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Prepare a column of silica gel in the initial, less polar mobile phase.
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
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Load the dried, adsorbed sample onto the top of the column.
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Elute the column with the mobile phase gradient, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Protocol 3: Purification by Acid-Base Extraction
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Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Transfer the solution to a separatory funnel and extract with 1 M aqueous hydrochloric acid. The basic this compound will be protonated and move into the aqueous layer.
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Separate the aqueous layer and wash the organic layer with another portion of 1 M HCl to ensure complete extraction.
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Combine the aqueous layers and cool in an ice bath.
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Slowly add a base (e.g., 2 M sodium hydroxide or solid sodium bicarbonate) to the aqueous layer with stirring until the pH is basic (pH > 10).
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Extract the now deprotonated product back into an organic solvent (e.g., dichloromethane) multiple times.
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Mobile Phase Modifiers |
| TLC | Silica Gel | 0.1-1% Triethylamine or Ammonia in Methanol |
| Flash Chromatography | Silica Gel | 0.5-1% Triethylamine |
| HPLC (Reversed-Phase) | C18 | 0.1% Trifluoroacetic Acid or Formic Acid |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
Stability issues of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine in solution
Troubleshooting Guide
This guide addresses common stability-related problems that may be encountered during the handling and analysis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform forced degradation studies to identify potential degradants.[1][2] Adjust solution pH, protect from light, and/or use antioxidants. |
| Loss of potency/concentration over time | Hydrolysis, oxidation, or photolytic degradation. | Store solutions at lower temperatures, in amber vials, and under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh solutions before use. |
| Color change in solution | Formation of colored degradation products, often due to oxidation or photolysis. | Minimize exposure to air and light. Consider the use of antioxidants. |
| Precipitate formation | Poor solubility at a given pH or temperature, or formation of insoluble degradants. | Verify the solubility of the compound in the chosen solvent system. Adjust pH and/or temperature as needed. Analyze the precipitate to determine its identity. |
| Inconsistent analytical results | Adsorption of the compound to container surfaces or instability during the analytical method. | Use silanized glassware or polypropylene containers. Ensure the analytical method is validated for stability-indicating properties. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on the structure, which contains a basic amine and an aromatic system, the primary factors likely to affect stability are pH, exposure to light (photostability), temperature, and oxidizing agents. Forced degradation studies are recommended to systematically investigate these factors.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For maximum stability, it is recommended to prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration and store them at low temperatures (-20°C or -80°C) in tightly sealed, amber vials to protect from light and moisture. For aqueous working solutions, it is advisable to prepare them fresh for each experiment.
Q3: What are the likely degradation pathways for this molecule?
A3: While specific pathways are not documented, potential degradation could involve:
-
Oxidation: The amine group and the electron-rich naphthyridine ring may be susceptible to oxidation.
-
Hydrolysis: Although less likely for the main structure, formulation excipients could introduce hydrolytic instability.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.
A hypothetical degradation pathway is illustrated below.
Q4: How can I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common technique.[4][5] To develop such a method, you would perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, heat) to generate the degradation products and then optimize the chromatographic conditions to achieve their separation from the parent compound.[1][2]
Q5: What are the typical conditions for forced degradation studies?
A5: Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and pathways.[1] Typical conditions are outlined in the experimental protocols section below and are based on ICH guidelines.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis. For solution stability, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable, validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Suggested Starting Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and/or MS detection.
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation studies.
-
Evaluate the peak purity of the parent compound in the stressed samples.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of all degradation products from the parent peak.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: A hypothetical degradation pathway.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scalable Synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scalable synthesis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine. The content is structured to address potential issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format.
Step 1: Friedländer Annulation
-
Question: My Friedländer annulation reaction to form the 2-substituted-1,8-naphthyridine is giving low yields. What are the potential causes and solutions?
-
Answer: Low yields in the Friedländer annulation can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Catalyst: The choice of catalyst is crucial for this reaction. While traditional methods may use acid or base catalysts, recent studies have shown that catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) can improve yields and regioselectivity.[1]
-
Purity of Starting Materials: Ensure the purity of the 2-aminopyridine-3-carbaldehyde and the ketone. Impurities can lead to side reactions and lower the yield of the desired product.
-
Solvent Choice: The solvent can significantly influence the reaction rate. While organic solvents are common, greener alternatives like water have been shown to be effective and can simplify workup.[2]
-
-
Question: I am observing the formation of multiple isomers in my Friedländer annulation. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a known challenge, especially with unsymmetrical ketones. To improve this:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. The use of the bicyclic amine catalyst TABO has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1]
-
Slow Addition: A slow addition of the ketone to the reaction mixture has been shown to increase regioselectivity.[1]
-
Temperature Control: The reaction temperature can impact regioselectivity. It is advisable to optimize the temperature for your specific substrates.
-
Step 2: Catalytic Hydrogenation
-
Question: The catalytic hydrogenation of my 2-substituted-1,8-naphthyridine is incomplete. How can I drive the reaction to completion?
-
Answer: Incomplete hydrogenation can be addressed by:
-
Catalyst Activity: The catalyst (e.g., Palladium on carbon, Platinum oxide) may be deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure can often improve the reaction rate and lead to complete reduction.
-
Solvent and Temperature: The choice of solvent and reaction temperature can affect the catalyst's activity and the substrate's solubility. Common solvents include ethanol, methanol, and acetic acid. Gentle heating may be required.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Question: I am observing over-reduction or side reactions during the hydrogenation. How can this be prevented?
-
Answer: To prevent undesired side reactions:
-
Catalyst Loading: Use the appropriate catalyst loading. Too much catalyst can sometimes lead to over-reduction or other side reactions.
-
Reaction Conditions: Milder conditions (lower temperature, lower pressure) may be necessary to avoid unwanted reactions.
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the hydrogenation process.
-
Step 3: Side Chain Functionalization and Amination
-
Question: The introduction of the four-carbon side chain is resulting in a low yield. What are some alternative strategies?
-
Answer: If a direct alkylation is not efficient, consider a multi-step approach such as a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) with a suitable four-carbon building block. This can be followed by reduction of any unsaturation in the side chain.
-
Question: The final reductive amination step to form the butylamine is not working well. What should I check?
-
Answer: For issues with reductive amination:
-
Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the imine over the carbonyl group.[3]
-
pH Control: The pH of the reaction mixture is important for imine formation. It should be kept weakly acidic.
-
Amine Source: Ensure a suitable source of ammonia or a protected amine equivalent is used.
-
FAQs
-
What is a scalable synthetic route for this compound?
-
A plausible scalable route involves a three-step process:
-
Friedländer Annulation: Condensation of 2-amino-3-formylpyridine with a suitable ketone (e.g., a protected 5-amino-2-pentanone derivative) to form the 2-substituted-1,8-naphthyridine core.
-
Catalytic Hydrogenation: Reduction of the 1,8-naphthyridine ring system to the 5,6,7,8-tetrahydro-1,8-naphthyridine using a catalyst such as Palladium on carbon under a hydrogen atmosphere.
-
Deprotection/Functionalization: Conversion of the side chain precursor to the final butylamine functionality. This could involve deprotection or a reductive amination step.
-
-
-
What are the key safety precautions for this synthesis?
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure equipment and proper safety measures to prevent leaks and ignition sources.
-
Reagents: Handle all chemicals, especially catalysts and reducing agents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Use appropriate precautions when working with flammable organic solvents.
-
-
How can I purify the final product?
-
Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system may also be an effective purification method for the final product or key intermediates.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations analogous to the proposed synthesis, based on available literature.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedländer Annulation | 2-aminonicotinaldehyde, methyl ketone | TABO | Toluene | 110 | 12 | 65-84 | [1] |
| Catalytic Hydrogenation | 2,7-disubstituted 1,8-naphthyridine | [Ru(p-cymene)I2]2 / (S,S)-TsDPEN, KOtBu | Methanol | 60 | 24 | 83-98 | [4] |
| Reductive Amination | Aldehyde/Ketone, Amine | NaBH3CN | Methanol | Room Temp | 12-24 | Varies | [3] |
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(But-3-en-1-yl)-1,8-naphthyridine
-
To a solution of 2-amino-3-formylpyridine (1.0 eq) in toluene, add 5-hexen-2-one (1.2 eq) and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.1 eq).
-
Heat the reaction mixture to 110 °C and stir for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(but-3-en-1-yl)-1,8-naphthyridine.
Step 2: Synthesis of 2-(But-3-en-1-yl)-5,6,7,8-tetrahydro-1,8-naphthyridine
-
In a high-pressure reactor, dissolve 2-(but-3-en-1-yl)-1,8-naphthyridine (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10 mol%).
-
Pressurize the reactor with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude 2-(but-3-en-1-yl)-5,6,7,8-tetrahydro-1,8-naphthyridine from the previous step in a mixture of methanol and water.
-
Cool the solution to 0 °C and bubble ozone through the solution until a blue color persists.
-
Quench the reaction with dimethyl sulfide and allow it to warm to room temperature.
-
After stirring for 2 hours, add ammonium acetate (5.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Basify the mixture with aqueous sodium hydroxide and extract with dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Proposed workflow for the scalable synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Synthesis of Tetrahydronaphthyridines
Welcome to the Technical Support Center for the enantioselective synthesis of tetrahydronaphthyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Low Yield in Enantioselective Tetrahydronaphthyridine Synthesis
Question: I am experiencing a very low yield in my enantioselective synthesis of tetrahydronaphthyridines. What are the common causes, and how can I improve it?
Answer: Low yields can arise from several factors. Below are common causes and potential solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly impacts the yield. It is crucial to optimize these parameters for your specific substrate.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. For instance, in photoredox-catalyzed reactions, polymerization of vinylpyridine starting materials can be a significant side reaction.[1]
-
Purity of Starting Materials: Impurities in your reagents and solvents can interfere with the reaction, leading to lower yields or the formation of side products. Always ensure the purity of your starting materials.
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction due to poisoning by impurities or degradation under the reaction conditions.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the enantioselective synthesis of tetrahydronaphthyridines.
FAQ 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: My reaction is producing the tetrahydronaphthyridine product with low enantiomeric excess (ee). How can I improve the enantioselectivity?
Answer: Poor enantioselectivity is a common challenge in asymmetric synthesis. The following factors are critical:
-
Chiral Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is the most critical factor for achieving high enantioselectivity. It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the enantioselective step, thereby affecting the enantiomeric excess.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Additives/Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity by influencing the catalyst's activity or the reaction mechanism. For example, Lewis acids are sometimes used to activate the substrate.[2]
| Parameter | Recommendation for Improving Enantioselectivity |
| Catalyst | Screen a library of chiral ligands (e.g., phosphines, N-heterocyclic carbenes) or organocatalysts (e.g., chiral phosphoric acids). |
| Solvent | Perform a solvent screen with varying polarities (e.g., toluene, DCM, THF, diethyl ether). |
| Temperature | Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C). |
| Additives | If applicable, screen Lewis acids or other additives that can coordinate to the substrate or catalyst. |
FAQ 3: Formation of Significant Side Products
Question: I am observing the formation of significant side products in my reaction. How can I minimize them?
Answer: The formation of side products can be minimized by carefully controlling the reaction conditions:
-
Control of Reaction Conditions: As with low yields, optimizing the catalyst, solvent, and temperature can significantly enhance the selectivity towards the desired product.
-
Order of Reagent Addition: In some multi-component reactions, the order in which you add the reactants can influence the reaction pathway and minimize the formation of side products.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Experimental Protocols
Protocol 1: Automated Continuous Flow Synthesis of a Tetrahydronaphthyridine Derivative
This protocol is a representative example based on a photoredox-catalyzed hydroaminoalkylation followed by an intramolecular SNAr reaction.[1]
Materials:
-
2-Fluoro-3-vinylpyridine
-
Cyclohexylamine
-
3DPA2FBN (photocatalyst)
-
Sodium azide (NaN₃)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Continuous flow reactor system with a photoreactor module and a heated reactor module.
Procedure:
-
Prepare Reagent Feeds:
-
Reagent Feed A: Dissolve 2-fluoro-3-vinylpyridine (1.0 equiv) and 3DPA2FBN (0.01 equiv) in anhydrous DMF.
-
Reagent Feed B: Dissolve cyclohexylamine (1.0 equiv) and NaN₃ (0.2 equiv) in anhydrous DMF.
-
Reagent Feed C: Dissolve DIPEA (1.5 equiv) in anhydrous DMF.
-
-
Set up the Flow Reactor:
-
Set the flow rate for each reagent feed according to the desired stoichiometry and residence time.
-
Set the temperature of the photoreactor (e.g., ambient temperature).
-
Set the temperature of the high-temperature tube reactor to 180 °C.
-
-
Run the Reaction:
-
Pump the reagent feeds through the reactor system. The mixture first passes through the photoreactor for the hydroaminoalkylation step and then through the heated reactor for the SNAr cyclization.
-
-
Collection and Workup:
-
Collect the reaction output at a steady state.
-
Concentrate the collected solution in vacuo.
-
Purify the crude product by flash column chromatography.
-
Experimental Workflow for Continuous Flow Synthesis
Caption: A schematic of the experimental workflow for the automated continuous flow synthesis of tetrahydronaphthyridines.
Data Presentation
Table 1: Optimization of Reaction Conditions for an Enantioselective Copper-Catalyzed Alkylation
The following table is a representative example of data from an optimization study for a related chiral pyridine synthesis, which can inform the optimization of tetrahydronaphthyridine synthesis.[2]
| Entry | Ligand | Lewis Acid | Solvent | Conversion (%) | ee (%) |
| 1 | L1 | BF₃·Et₂O | DCM | 0 | - |
| 2 | L1 | TMSOTf | DCM | 89 | 89 |
| 3 | L1 | TMSOTf | DCM | 95 | 93 |
| 4 | L1 | TMSOTf | Et₂O | 62 | 95 |
| 5 | L1 | TMSOTf | MTBE | 67 | 96 |
| 6 | L2 | TMSOTf | DCM | 76 | 45 |
| 7 | L3 | TMSOTf | DCM | 93 | 81 |
This data is illustrative and specific results will vary depending on the exact substrates and reaction conditions.
References
Technical Support Center: 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine
Disclaimer: The following information is compiled from available data on structurally related compounds and general chemical safety principles. A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine is not publicly available. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with a qualified chemist before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on data for similar tetrahydronaphthyridine derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent exposure to moisture and air.[1] For long-term storage, maintaining a cool and dry environment is crucial.[1] Some analogous compounds are stored under an inert atmosphere, which should be considered to prevent potential degradation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Given the potential hazards associated with similar amine-containing heterocyclic compounds, appropriate PPE is essential. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is recommended.[1]
Q3: Is this compound sensitive to air or moisture?
A3: While specific stability data is unavailable, many complex amines can be sensitive to air and moisture, leading to degradation over time. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is a recommended precautionary measure.
Q4: What are the known incompatibilities for this compound?
A4: Strong oxidizing agents are a common incompatibility for amine compounds. Contact with strong acids should also be avoided.
Troubleshooting Guides
Issue 1: Unexpected Color Change or Degradation of the Compound
-
Question: My sample of this compound has changed color. What could be the cause and how can I prevent it?
-
Answer:
-
Potential Cause: Color change often indicates degradation due to exposure to air, light, or moisture.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.
-
Consider Inert Atmosphere: If not already doing so, store the compound under an inert gas like argon or nitrogen to minimize oxidation.
-
Check for Contamination: Ensure that all labware used to handle the compound is clean and dry to prevent cross-contamination.
-
-
Issue 2: Poor Solubility in a Chosen Solvent
-
Question: I am having difficulty dissolving this compound for my experiment. What should I do?
-
Answer:
-
Potential Cause: The polarity of the solvent may not be appropriate for this compound.
-
Troubleshooting Steps:
-
Consult Literature: Review experimental procedures in publications that have synthesized or used this compound to identify suitable solvents.
-
Solvent Polarity: Amines can often be dissolved in polar organic solvents. Experiment with small quantities in solvents such as DMSO, DMF, or methanol.
-
Gentle Warming/Sonication: Applying gentle heat or using an ultrasonic bath can aid in dissolution. However, be cautious as this may accelerate degradation if the compound is thermally sensitive.
-
-
Data Summary
| Parameter | Recommendation/Data | Source |
| Storage Temperature | Cool, dry place | [1] |
| Atmosphere | Store under an inert atmosphere is recommended. | Inferred |
| Container | Tightly-closed container.[1] | [1] |
| Known Hazards | Based on similar compounds: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1][2][3] | [1][2][3] |
Experimental Protocols
General Handling Protocol:
-
Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
Don the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
If the compound is stored under an inert atmosphere, use a gentle stream of inert gas (argon or nitrogen) to blanket the compound while dispensing.
-
Weigh the desired amount of the compound quickly and accurately.
-
Immediately and securely reseal the container, purging with inert gas if possible.
-
Clean any spills promptly and dispose of waste according to institutional and local regulations.
-
Wash hands thoroughly after handling.
Visualizations
Caption: General workflow for handling this compound.
Caption: Troubleshooting decision tree for experimental issues.
References
Validation & Comparative
5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine vs other αVβ3 integrin inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and other prominent αVβ3 integrin inhibitors. The content is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of their performance and mechanisms of action.
Integrin αVβ3, a key player in cell adhesion, signaling, and angiogenesis, has emerged as a critical target in the development of therapeutics for various diseases, including cancer. This guide delves into a comparative analysis of a novel small molecule, this compound, alongside established αVβ3 inhibitors such as the cyclic peptide Cilengitide and the monoclonal antibodies Etaracizumab and Abituzumab.
Quantitative Performance Analysis
To provide a clear and concise comparison of the inhibitory activities of these compounds, the following table summarizes their reported binding affinities and inhibitory concentrations. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Type | Target(s) | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| This compound | Small Molecule | αVβ3 | Data Not Available | Data Not Available | - | - |
| Cilengitide | Cyclic Peptide | αVβ3, αVβ5 | 0.54 (αVβ3) | 1.0 (αVβ3) | Cell-free binding assay | [1] |
| MK-0429 | Small Molecule | αVβ3 | 80 | Data Not Available | Not Specified | [2] |
| SB273005 | Small Molecule | αVβ3, αVβ5 | Data Not Available | 1.2 (αVβ3), 0.3 (αVβ5) | Receptor binding assay | [3] |
| Etaracizumab (MEDI-522) | Monoclonal Antibody | αVβ3 | Not Reported as IC50 | Not Reported as Ki | Functional assays (e.g., cell adhesion) | [4][5][6] |
| Abituzumab (DI17E6) | Monoclonal Antibody | αV Integrins | Not Reported as IC50 | Not Reported as Ki | Functional assays (e.g., cell adhesion, invasion) | [7][8][9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of αVβ3 integrin inhibitors.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the binding of αVβ3 integrin to its ligand (e.g., vitronectin).
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant human αVβ3 integrin
-
Biotinylated vitronectin
-
Test compounds (e.g., this compound, Cilengitide)
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Wash buffer (e.g., TBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αVβ3 integrin overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Inhibition: Add serial dilutions of the test compounds to the wells, followed by the addition of biotinylated vitronectin. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitors.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the control wells (no inhibitor). IC50 values are then determined from the dose-response curves.
Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the attachment of cells expressing αVβ3 integrin to a substrate coated with an integrin ligand.
Materials:
-
Cell line expressing high levels of αVβ3 integrin (e.g., M21 human melanoma cells)
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., vitronectin or fibronectin)
-
Test compounds
-
Cell culture medium
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.
-
Blocking: Wash the wells and block with BSA to prevent non-specific cell adhesion.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of the test compounds for 30-60 minutes.
-
Seeding: Add the pre-incubated cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Add a cell viability dye such as Calcein-AM and incubate. Measure the fluorescence to quantify the number of adherent cells. The percentage of adhesion inhibition is calculated relative to the control wells.
Cell Migration (Transwell) Assay
This assay assesses the effect of inhibitors on the migratory capacity of cells towards a chemoattractant through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell line with migratory potential
-
Chemoattractant (e.g., FBS)
-
Test compounds
-
Serum-free medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Preparation: Resuspend cells in serum-free medium containing various concentrations of the test compounds.
-
Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields. The percentage of migration inhibition is calculated relative to the control.
Conclusion
The landscape of αVβ3 integrin inhibitors is diverse, encompassing small molecules, peptides, and monoclonal antibodies, each with distinct pharmacological profiles. While established inhibitors like Cilengitide have well-characterized activities, the emergence of novel scaffolds such as the 5,6,7,8-Tetrahydro-1,8-Naphthyridine core holds promise for the development of new therapeutic agents. The lack of publicly available quantitative data for this compound highlights the need for further investigation to fully understand its potential as an αVβ3 integrin inhibitor. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of integrin-targeted therapies.
References
- 1. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. PHARMACOLOGICAL INHIBITION OF INTEGRIN ALPHAV BETA3 AGGRAVATES EXPERIMENTAL LIVER FIBROSIS AND SUPPRESSES HEPATIC ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1,8-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for the diverse biological activities exhibited by its derivatives. This guide provides a comparative analysis of the biological potency of various 1,8-naphthyridine isomers, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data to aid researchers in drug discovery and development.
Anticancer Activity: A Tale of Isomeric Potency
Derivatives of various naphthyridine isomers have demonstrated significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes in cell proliferation, such as topoisomerases and protein kinases.[1] Below is a comparative summary of the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives and other isomers.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC₅₀ values for various 1,8-naphthyridine derivatives against several human cancer cell lines.
Table 1: Anticancer Activity (IC₅₀ in µM) of 1,8-Naphthyridine Derivatives [1][2]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 |
| K-562 (Leukemia) | 0.77 | |
| Compound 29 | PA-1 (Ovarian) | 0.41 |
| SW620 (Colon) | 1.4 | |
| Compound 36 | PA-1 (Ovarian) | 1.19 |
| Derivative 10c | MCF7 (Breast) | 1.47 |
| Derivative 8d | MCF7 (Breast) | 1.62 |
| Derivative 4d | MCF7 (Breast) | 1.68 |
| Compound 16 | HeLa (Cervical) | 0.71 |
| HL-60 (Leukemia) | 0.1 | |
| PC-3 (Prostate) | 5.1 |
Table 2: Anticancer Activity (IC₅₀ in µM) of Other Naphthyridine Isomers [3]
| Isomer | Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1,6-Naphthyridine | 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de][1][4]naphthyridin-3-one | HL-60 (Leukemia) | 0.03 - 8.5 |
| 2,7-Naphthyridine | 1-amino-4-phenyl-2,7-naphthyridine | Human Lung Tumor | Not specified |
| Breast Cancer | Not specified |
Antimicrobial Activity: Combating Microbial Resistance
Naphthyridine derivatives, particularly the 1,8-isomer, have a well-established history as antimicrobial agents, with nalidixic acid being a foundational example.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]
Quantitative Data: Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of 1,5-Naphthyridine Derivatives [6]
| Compound | Staphylococcus aureus | Escherichia coli | Methicillin-resistant S. aureus (MRSA) |
| Canthin-6-one | 0.49 | 3.91 | 0.98 |
| 10-methoxycanthin-6-one | 3.91 | - | 3.91 |
Experimental Protocols
Cytotoxicity Assay: MTT Method[7][8]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in the culture medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Test: Broth Microdilution Method[9][10]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Signaling Pathways and Mechanisms of Action
Topoisomerase II Inhibition
Several 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[7] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis.
Kinase Inhibition
Many 1,8-naphthyridine derivatives function as inhibitors of various protein kinases, which are crucial components of signaling pathways that regulate cell growth and survival.[7] By blocking the activity of kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Met, these compounds can disrupt downstream signaling cascades, leading to reduced cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] This versatility has made it a focal point for researchers in drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Anticancer Activity
1,8-Naphthyridine derivatives have shown significant potential as anticancer agents, with some compounds advancing to clinical trials.[7] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerase II and various protein kinases, leading to cytotoxic effects against a range of cancer cell lines.[7][8]
Table 1: Anticancer Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Derivative 14 | Specific substitutions at C-2, C-5, C-6, and C-7 | HeLa, HL-60, PC-3 | Potent activity reported | [7] |
| Derivative 15 | Specific substitutions at C-2, C-5, C-6, and C-7 | HeLa, HL-60, PC-3 | More potent than colchicine | [7] |
| Derivative 16 | Naphthyl group at C-2 | HeLa, HL-60, PC-3 | 0.7, 0.1, 5.1 | [7] |
| Derivative 5b | Bis(trifluoromethyl)phenyl-quinoline-benzamide moiety | MCF-7, A549, SiHa | 11.25, 23.19, 29.22 | [9] |
| Derivative 5e | Imidazo[1,2-a][1][10]-naphthyridine core | MCF-7, A549, SiHa | 13.45, 26.24, 30.18 | [9] |
| Compound 9b | Specific substitutions | HepG2 | 0.048 | [11] |
Note: This table presents a selection of data. For a comprehensive understanding, referring to the cited literature is recommended.
A key SAR observation is that substitutions at the C-2, C-5, C-6, and C-7 positions of the naphthyridine ring significantly influence cytotoxic activity.[7] For instance, the presence of a naphthyl group at the C-2 position in compound 16 resulted in potent cytotoxicity against HeLa, HL-60, and PC-3 cell lines.[7] Furthermore, the incorporation of bulky and electron-withdrawing groups, such as bis(trifluoromethyl)phenyl-quinoline-benzamide moieties, has been shown to enhance anticancer effects.[9]
Kinase Inhibition
The 1,8-naphthyridine scaffold has been effectively utilized in the design of potent kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.[8][12]
Table 2: Kinase Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Target Kinase | Ki (nM) | Reference |
| CX-4945 (25n) | Protein Kinase CK2 | 0.38 | [13] |
| Derivative 7 | Cannabinoid Receptor 2 (CB2) | 1.4 | [14] |
| Derivative 10 | Cannabinoid Receptor 2 (CB2) | 1.0 | [14] |
Note: This table presents a selection of data. For a comprehensive understanding, referring to the cited literature is recommended.
The potent inhibition of protein kinase CK2 by CX-4945 highlights the effectiveness of the benzo[c][15][16]naphthyridine core.[13] SAR studies for cannabinoid receptor ligands revealed that a p-fluorobenzyl group on the 1,8-naphthyridine core, as seen in derivatives 7 and 10 , leads to high-affinity binding.[14]
Antibacterial Activity
1,8-Naphthyridine derivatives, with nalidixic acid being an early example, have a long history as antibacterial agents.[17] Modern derivatives continue to show promise against various bacterial strains, including multi-drug resistant ones.[18][19]
Table 3: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| Compound 5b | S. aureus, E. coli | 26, 28.5 | [20] |
| 1,8-naphthyridine-3-thiosemicarbazides (44) | S. aureus, B. cereus, E. coli | Activity reported | [17] |
| 1,8-naphthyridine-3-(1,3,4-oxadiazoles) (45) | S. aureus, B. cereus, E. coli | Activity reported | [17] |
Note: This table presents a selection of data. For a comprehensive understanding, referring to the cited literature is recommended.
Structure-activity relationship studies indicate that the presence of electron-withdrawing groups and specific heterocyclic rings attached to the 1,8-naphthyridine core can enhance antibacterial activity.[20][21] For instance, compound 5b , which contains a phenyl-quinoline-benzamide moiety, demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[20] Some derivatives have also been shown to potentiate the activity of existing antibiotics like fluoroquinolones against multi-resistant strains.[18]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 1,8-naphthyridine derivatives.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic potential of novel compounds.[7]
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2][22]
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).[22]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[2]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.[23]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.[23]
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control and a known inhibitor as a positive control.[23]
-
Kinase Reaction: Add a master mix containing the kinase enzyme (e.g., CK2), a specific substrate, and ATP to each well to initiate the reaction. Incubate for a defined period (e.g., 30 minutes).[23]
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.[23]
-
Data Acquisition: Measure the luminescence intensity using a plate reader. A higher signal indicates greater inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 or Ki value.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[18][24]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 1,8-naphthyridine derivatives in a 96-well microplate containing broth medium.[18]
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).
-
Inoculation: Add the bacterial suspension to each well of the microplate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[10]
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: General workflow for the structure-activity relationship (SAR) studies of 1,8-naphthyridine derivatives.
Caption: Inhibition of a protein kinase signaling pathway by a 1,8-naphthyridine derivative.
Caption: A typical experimental workflow for the in vitro screening of 1,8-naphthyridine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. apec.org [apec.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. UpToDate 2018 [doctorabad.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
Comparative Analysis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine as a Conformationally-Restricted Analog for Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its analogs as conformationally-restricted scaffolds with significant potential in targeting neurotransmitter receptors, particularly dopamine and serotonin receptors. The rigid tetrahydronaphthyridine core offers a unique platform for exploring structure-activity relationships (SAR) by locking the spatial orientation of key pharmacophoric elements.
Introduction to this compound
This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core with a butylamine substituent at the 2-position. This structure can be viewed as a conformationally-restricted analog of flexible phenethylamine and phenylpropylamine neurotransmitters, such as dopamine and serotonin. By reducing the conformational flexibility, these analogs can provide valuable insights into the bioactive conformation required for receptor binding and can lead to compounds with improved selectivity and potency. The 1,8-naphthyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and neurological effects.[1][2]
Comparative Biological Activity
While specific quantitative data for this compound is limited in publicly available literature, the broader class of 2-aminoalkyl-5,6,7,8-tetrahydro-1,8-naphthyridines and related structures have been evaluated for their affinity towards various G protein-coupled receptors (GPCRs). The following tables summarize representative data for analogous compounds, highlighting the impact of structural modifications on receptor binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Tetrahydronaphthyridine Analogs at Dopamine Receptors
| Compound/Analog | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference |
| Analog A (propylamine derivative) | 150 | 25 | Fictionalized Data |
| Analog B (ethylamine derivative) | 250 | 80 | Fictionalized Data |
| This compound | Data Not Available | Data Not Available | |
| Haloperidol (Reference) | 1.2 | 0.8 | [3] |
Table 2: Comparative Binding Affinities (Ki, nM) of Tetrahydronaphthyridine Analogs at Serotonin Receptors
| Compound/Analog | Serotonin 5-HT2A Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) | Reference |
| Analog C (propylamine derivative with N-arylpiperazine) | 15 | 5 | Fictionalized Data |
| Analog D (ethylamine derivative with N-arylpiperazine) | 45 | 12 | Fictionalized Data |
| This compound | Data Not Available | Data Not Available | |
| Ketanserin (Reference) | 1.1 | 100 | [4] |
Note: The data for Analogs A, B, C, and D are fictionalized to illustrate the expected trends based on SAR studies of similar compound series and are for comparative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the pharmacological profile of compounds like this compound.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.
-
Radioligand: [³H]Spiperone for D2 receptors or [³H]Ketanserin for 5-HT2A receptors.[4][5]
-
Test Compound: this compound or its analogs.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM) for D2 receptors or Ketanserin (10 µM) for 5-HT2A receptors.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested, homogenized in lysis buffer, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.
Functional Assay: Agonist-Stimulated [³⁵S]GTPγS Binding
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G proteins upon receptor activation.[6][7][8]
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Test Compound: Agonist to be tested.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the agonist.
-
Incubation: Pre-incubate the mixture at 30°C for 15 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to start the binding reaction and incubate for an additional 30-60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity on the filters. The potency (EC50) and efficacy (Emax) of the agonist are determined from the concentration-response curves.
Functional Assay: cAMP Measurement for Gs and Gi-Coupled Receptors
This assay measures changes in intracellular cyclic AMP (cAMP) levels in response to receptor activation by a test compound.[9][10][11]
Materials:
-
Cell Line: A cell line expressing the Gs or Gi-coupled receptor of interest.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).
-
Test Compound: Agonist or antagonist to be tested.
-
Stimulating Agent (for antagonists): A known agonist for the receptor.
Procedure:
-
Cell Culture: Plate the cells in a 96- or 384-well plate and grow to the desired confluency.
-
Compound Addition: For agonist testing, add varying concentrations of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist.
-
Incubation: Incubate the plate for a specified time at 37°C to allow for changes in cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the instructions of the chosen assay kit.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
The interaction of this compound and its analogs with dopamine and serotonin receptors initiates intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflows used for their characterization.
Caption: Simplified G protein-coupled receptor signaling pathway.
Caption: Experimental workflow for pharmacological characterization.
Conclusion
This compound and its analogs represent a promising class of conformationally-restricted compounds for the development of novel ligands targeting dopamine and serotonin receptors. The rigid scaffold allows for a systematic exploration of the chemical space to optimize potency and selectivity. Further detailed pharmacological evaluation of this specific butylamine derivative is warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of agonist-stimulated [35S]GTPgammaS binding to assess total G-protein and Galpha-subtype-specific activation by G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Comparative Analysis of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and Analogs: A Guide for Researchers
A detailed examination of the in vitro and in vivo activities of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine and its structural analogs reveals a promising scaffold for the development of novel therapeutics, particularly in oncology and potentially in areas targeting cellular adhesion. Due to the limited publicly available data on this compound, this guide provides a comparative analysis of its close structural analogs for which experimental data have been published. This guide will delve into their cytotoxic effects against various cancer cell lines and their potential as integrin antagonists.
Comparative In Vitro Cytotoxicity
Several studies have highlighted the anticancer potential of the 1,8-naphthyridine core. The following tables summarize the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various human cancer cell lines. These compounds, while not exact matches for this compound, share the core pharmacophore and provide insights into the structure-activity relationships (SAR) of this class of molecules.
Table 1: In Vitro Cytotoxic Activity of 1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | HBL-100 (Breast) IC50 (µM) | KB (Oral) IC50 (µM) | SW-620 (Colon) IC50 (µM) |
| 12 | 1.37 | - | - |
| 17 | - | 3.7 | - |
| 22 | - | - | 3.0 |
Data sourced from a study on 1,8-naphthyridine-3-carboxamide derivatives, which highlighted their cytotoxic potential against a panel of cancer cell lines.[1]
Table 2: In Vitro Cytotoxic Activity of 7-Substituted 2,3-Dihydro-1,8-Naphthyridines
| Compound | MIA PaCa-2 (Pancreatic) IC50 (µM) |
| 11 | 11 |
This data is from a study focusing on 7-substituted 2,3-dihydro-1,8-naphthyridines, where compound 11, featuring an aminoalkyl side chain, demonstrated notable cytotoxicity.[2]
Table 3: In Vitro Cytotoxic Activity of C-2 Substituted Naphthyridine Derivatives
| Compound | HeLa (Cervical) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | PC-3 (Prostate) IC50 (µM) |
| 14 | 2.6 | 1.5 | 2.7 |
| 15 | 2.3 | 0.8 | 11.4 |
| 16 | 0.71 | 0.1 | 5.1 |
These compounds, bearing a naphthyl ring at the C-2 position, showed potent cytotoxic activities across multiple cancer cell lines.[3]
Potential as αvβ3 Integrin Antagonists
A close structural analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, has been synthesized as a key intermediate for the development of αvβ3 integrin antagonists.[4] Integrins, particularly αvβ3, are cell adhesion receptors that play a crucial role in tumor angiogenesis, invasion, and metastasis.[5] Antagonists of this integrin are being investigated as potential anti-cancer and anti-osteoporotic agents. While specific binding affinity data for this tetrahydro-1,8-naphthyridine derivative is not available, its synthesis in this context strongly suggests that the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a viable starting point for designing αvβ3 integrin inhibitors.
Experimental Protocols
To ensure the reproducibility and comparability of the findings, detailed experimental methodologies for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Tumor Xenograft Model
This model is used to evaluate the efficacy of a compound against human tumors in a living organism.
Procedure:
-
Cell Culture and Implantation: Culture a human cancer cell line (e.g., MIA PaCa-2) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal or oral) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Euthanasia and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Signaling Pathway
The anticancer activity of many 1,8-naphthyridine derivatives is linked to the induction of apoptosis and interference with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.
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// Ranks {rank=same; GF; RTK;} {rank=same; PI3K; PIP2;} {rank=same; PIP3;} {rank=same; Akt;} {rank=same; Downstream;} {rank=same; Survival;} {rank=same; Naphthyridine;} } .enddot Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by naphthyridine derivatives.
References
- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to tetrahydronaphthyridines
A Comparative Analysis of Synthetic Routes to Tetrahydronaphthyridines
The tetrahydronaphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds and clinical drug candidates. Its three-dimensional architecture provides access to novel chemical space, making it an attractive target for drug discovery programs. Consequently, the development of efficient and modular synthetic routes to access various isomers of this heterocyclic core is of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative analysis of prominent synthetic strategies for the synthesis of tetrahydronaphthyridines, focusing on a modern photoredox-catalyzed approach and a transition metal-catalyzed cyclization, with a brief mention of classical methods.
Key Synthetic Strategies
Two major contemporary strategies for the synthesis of tetrahydronaphthyridines include a photoredox-catalyzed hydroaminoalkylation (HAA) followed by an annulation reaction, and a cobalt-catalyzed [2+2+2] cycloaddition. These methods offer modularity and access to a variety of isomers, which is a significant advantage in medicinal chemistry for the exploration of structure-activity relationships.
Photoredox-Catalyzed Hydroaminoalkylation (HAA) and Annulation
This modern approach provides a modular and often automated route to various tetrahydronaphthyridine isomers, including 1,8-, 1,6-, 1,7-, and 1,5-isomers.[1][2] The general strategy involves two key steps:
-
Photoredox-Catalyzed Hydroaminoalkylation (HAA): An intermolecular reaction between a primary amine and a halogenated vinylpyridine. This step is catalyzed by a photoredox catalyst under visible light irradiation.
-
Annulation: The resulting γ-pyridyl amine undergoes an intramolecular cyclization to form the tetrahydronaphthyridine core. The type of annulation depends on the specific isomer being synthesized and the nature of the halogen on the pyridine ring. Common methods include intramolecular nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.[1][2]
A significant advantage of this method is its amenability to continuous flow synthesis, which allows for scalability and the rapid generation of compound libraries.[1][3][4]
Cobalt-Catalyzed [2+2+2] Cyclization
This strategy is particularly effective for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines.[5] The core of this method is a cobalt-catalyzed intramolecular [2+2+2] cycloaddition of a dialkynylnitrile. The key features of this route are:
-
Precursor Synthesis: The dialkynylnitrile precursors are typically synthesized from primary amines, allowing for variability in the tether length and thus the size of the saturated ring in the final product.[5]
-
Cyclization: The cyclization is promoted by a cobalt catalyst, often under microwave irradiation, which can lead to rapid reaction times and high yields.[5]
This method provides a versatile entry into a specific class of tetrahydronaphthyridines and related heterocycles.
Classical Methods (e.g., Pictet-Spengler type reactions)
While modern catalytic methods have gained prominence, classical synthetic strategies remain relevant. The Pictet-Spengler reaction, for instance, is a well-established method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While not extensively detailed for tetrahydronaphthyridines in recent literature, the principles of this reaction can be adapted for the synthesis of certain isomers, particularly those where a suitable amino-pyridyl-ethane precursor can be accessed.
Comparative Data
The following table summarizes key quantitative data for selected examples of the photoredox-catalyzed HAA/annulation and the cobalt-catalyzed [2+2+2] cyclization routes.
| Route | Target Scaffold | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reference |
| Photoredox HAA / SNAr Annulation | 1,2,3,4-Tetrahydro-1,8-naphthyridines | Photoredox catalyst, Halogenated vinylpyridine, Primary amine | Continuous flow, Elevated temperature for SNAr | 46-64 | [2] |
| Photoredox HAA / Buchwald-Hartwig Annulation | 1,7-Tetrahydronaphthyridine | Photoredox catalyst, 3-chloro-4-vinylpyridine, Amine, Pd catalyst | Stepwise, flow photoredox HAA followed by batch C-N coupling | ~20 (overall for 2 steps) | [2] |
| Photoredox HAA / Buchwald-Hartwig Annulation | 1,5-Tetrahydronaphthyridine | Photoredox catalyst, 3-chloro-2-vinylpyridine, Amine, Pd catalyst | Stepwise | 47 (overall for 2 steps) | [2] |
| Cobalt-Catalyzed [2+2+2] Cyclization | 5,6,7,8-Tetrahydro-1,6-naphthyridines | CpCo(CO)2 or CpCo(COD), Dialkynylnitrile | Microwave irradiation, 150 °C, 15 min | 83-99 | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the key synthetic strategies discussed.
Caption: Workflow for the Photoredox HAA/Annulation Synthesis.
Caption: Workflow for the Cobalt-Catalyzed [2+2+2] Cyclization.
Detailed Experimental Protocols
General Procedure for Photoredox-Catalyzed HAA/SNAr Annulation in Continuous Flow (Illustrative)
This protocol is a generalized representation based on the descriptions in the literature.[1][2]
Step 1: Photoredox-Catalyzed Hydroaminoalkylation (HAA)
A solution of the halogenated vinylpyridine (1.0 eq.), the primary amine (1.5-3.0 eq.), and a suitable photoredox catalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%) in a degassed organic solvent (e.g., DMSO, CH3CN) is prepared. This solution is pumped through a flow reactor equipped with a visible light source (e.g., blue LEDs). The residence time in the reactor is optimized to ensure complete conversion of the starting materials, typically ranging from 15 to 60 minutes. The output from this reactor, containing the γ-pyridyl amine intermediate, is collected.
Step 2: Intramolecular SNAr Annulation
The solution containing the γ-pyridyl amine intermediate from Step 1 is then passed through a heated flow reactor. The temperature is elevated to a point sufficient to induce intramolecular SNAr cyclization, which can range from 180 to 220 °C depending on the reactivity of the C-X bond.[1][2] A base (e.g., DIPEA) may be included in the reaction mixture to facilitate the cyclization. The output from the heated reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired tetrahydronaphthyridine.
General Procedure for Cobalt-Catalyzed [2+2+2] Cyclization (Illustrative)
This protocol is a generalized representation based on the descriptions in the literature.[5]
To a microwave vial is added the dialkynylnitrile (1.0 eq.) and a cobalt catalyst (e.g., CpCo(CO)2 or CpCo(COD), 10-20 mol%) in a suitable solvent such as chlorobenzene. The vial is sealed, and the mixture is subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes). After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the 5,6,7,8-tetrahydro-1,6-naphthyridine product.
Conclusion
The synthesis of tetrahydronaphthyridines has been significantly advanced by the development of modern catalytic methods. The photoredox-catalyzed HAA/annulation strategy stands out for its modularity, enabling access to a wide range of isomers, and its suitability for automated, high-throughput synthesis.[1][2] The cobalt-catalyzed [2+2+2] cyclization offers an efficient route to a specific class of tetrahydronaphthyridines with good to excellent yields.[5] The choice of synthetic route will depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis. For medicinal chemistry applications where the rapid generation of analogs is crucial, the photoredox-based flow synthesis presents a particularly powerful approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asynt.com [asynt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine as a Putative αVβ3 Integrin Antagonist
A Comparative Guide for Researchers
Disclaimer: Due to the limited availability of published data on the specific biological activity of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, this guide presents a putative mechanism of action based on the known activity of a closely related analog, 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which has been identified as a key intermediate in the synthesis of αVβ3 integrin antagonists. This document serves as a guide to validate this hypothesized mechanism by comparing its predicted activities with the well-characterized αVβ3 integrin antagonist, Cilengitide.
The integrin αVβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival. It is a key mediator in processes such as angiogenesis (the formation of new blood vessels) and tumor metastasis. Its expression is often upregulated on activated endothelial cells and various tumor cells, making it an attractive target for anticancer therapies. Antagonists of αVβ3 can inhibit these pathological processes by blocking the binding of the integrin to its extracellular matrix (ECM) ligands, such as vitronectin, fibronectin, and osteopontin.
This guide provides a framework for researchers to investigate the potential of this compound as an αVβ3 integrin antagonist. We will outline the key signaling pathways, present comparative data for the established antagonist Cilengitide, and provide detailed protocols for essential validation experiments.
Comparative Performance Data
The following tables summarize the in vitro activity of the well-established αVβ3 integrin antagonist, Cilengitide. These values can serve as a benchmark for evaluating the potency of this compound in similar assays.
Table 1: Inhibition of Integrin-Ligand Binding
| Compound | Assay Type | Ligand | IC50 | Reference |
| Cilengitide | Solid-phase binding assay | Vitronectin | 4.0 nM | [1][2] |
| Cilengitide | Solid-phase binding assay | Vitronectin | 79 nM (for αVβ5) | [1][2] |
| Cilengitide | Solid-phase binding assay | Purified αVβ3 | 0.61 nM | [1] |
| Cilengitide | Solid-phase binding assay | Purified αVβ5 | 8.4 nM | [1] |
| Cilengitide | Solid-phase binding assay | Purified α5β1 | 14.9 nM | [1] |
Table 2: Inhibition of Cell Adhesion
| Compound | Cell Line | Substrate | IC50 | Reference |
| Cilengitide | Human Melanoma M21 | Vitronectin | 0.4 µM | [2] |
| Cilengitide | UCLA-P3 Lung Carcinoma | Vitronectin | 0.4 µM | [2] |
| Cilengitide | Medulloblastoma DAOY_WT | Fibronectin | 0.8 ± 0.1 µM | [3] |
Signaling Pathways and Experimental Workflows
To validate the mechanism of action, it is crucial to understand the downstream signaling cascade initiated by αVβ3 integrin engagement and the experimental approaches to measure the inhibitory effects of a putative antagonist.
αVβ3 Integrin Downstream Signaling Pathway
Upon binding to its ECM ligands, αVβ3 integrin clusters and activates Focal Adhesion Kinase (FAK) through autophosphorylation. This creates a docking site for the Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration.
Caption: Putative mechanism of αVβ3 integrin antagonism.
Experimental Workflow for Validation
A logical workflow to validate the proposed mechanism involves a series of in vitro assays, starting from direct binding to the target and progressing to cell-based functional assays.
Caption: Workflow for validating αVβ3 integrin antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to assess the αVβ3 antagonistic activity of this compound.
1. Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity of the test compound to purified αVβ3 integrin in a homogenous format.
-
Principle: A small fluorescently labeled ligand (tracer) for αVβ3 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the large integrin protein, its tumbling is slowed, leading to a high polarization value. A competing antagonist will displace the tracer, causing a decrease in polarization.
-
Materials:
-
Purified human αVβ3 integrin
-
Fluorescently labeled RGD-containing peptide (e.g., FITC-c(RGDfK))
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20
-
Test compound (this compound) and Cilengitide (positive control)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of purified αVβ3 integrin and the fluorescent tracer in assay buffer. The concentrations should be optimized to achieve a stable, high polarization signal (typically in the low nanomolar range).
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add a small volume of the compound dilutions.
-
Add the integrin/tracer pre-mixture to all wells.
-
Include controls for no inhibition (buffer only) and maximal displacement (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a plate reader.
-
Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.
-
2. Cell Adhesion Assay
This assay assesses the ability of the compound to inhibit the attachment of cells expressing αVβ3 to a substrate coated with an ECM ligand.
-
Principle: Cells expressing αVβ3 will adhere to plates coated with vitronectin. An antagonist will block this interaction, reducing the number of adherent cells.
-
Materials:
-
Human cell line expressing αVβ3 (e.g., human melanoma M21, U87MG glioblastoma cells, or HUVECs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
Vitronectin.
-
Bovine Serum Albumin (BSA).
-
Test compound and Cilengitide.
-
Crystal Violet staining solution (0.5% in 20% methanol).
-
Solubilization buffer (e.g., 1% SDS).
-
-
Procedure:
-
Coat the wells of a 96-well plate with vitronectin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound or Cilengitide for 30 minutes at 37°C.
-
Seed the cell suspension (e.g., 5 x 10^4 cells/well) onto the coated plate and incubate for 1-2 hours at 37°C.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water and allow them to dry.
-
Solubilize the dye by adding a solubilization buffer to each well.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of adhesion inhibition relative to the untreated control and determine the IC50 value.[3]
-
3. Cell Migration (Boyden Chamber) Assay
This assay evaluates the effect of the compound on the directional migration of cells towards a chemoattractant.
-
Principle: Cells will migrate through a porous membrane towards a chemoattractant in the lower chamber. αVβ3 antagonists can inhibit this migration if it is dependent on this integrin.
-
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size).
-
Cell line expressing αVβ3.
-
Chemoattractant (e.g., FBS or specific growth factors).
-
Test compound and Cilengitide.
-
Staining solution (e.g., Diff-Quik).
-
-
Procedure:
-
Coat the underside of the Boyden chamber membrane with an ECM ligand like vitronectin and allow it to dry.
-
Place serum-free medium containing a chemoattractant in the lower chamber.
-
Harvest cells and resuspend them in serum-free medium containing various concentrations of the test compound or Cilengitide.
-
Add the cell suspension to the upper chamber.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Quantify the inhibition of migration compared to the untreated control.
-
By following this guide, researchers can systematically evaluate the hypothesis that this compound functions as an αVβ3 integrin antagonist. The provided comparative data for Cilengitide and the detailed experimental protocols offer a robust framework for this validation process.
References
Unveiling the Selectivity Profile of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel chemical entities is intrinsically linked to their selectivity. A compound that potently interacts with its intended target while minimizing off-target effects is more likely to exhibit a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine, a member of the burgeoning class of tetrahydronaphthyridine derivatives. Due to the limited publicly available data on this specific molecule, this guide utilizes cross-reactivity data from a closely related analog, a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative, to provide a representative selectivity profile.
The tetrahydronaphthyridine scaffold is a versatile pharmacophore found in compounds targeting a range of biological entities, including HIV-1 integrase, phosphodiesterase type 4 (PDE4), and αVβ3 integrins.[1][2] This inherent biological activity across different target classes underscores the importance of comprehensive cross-reactivity screening to understand the full pharmacological profile of any new derivative.
Primary Target and Signaling Pathway
The primary biological target for the surrogate tetrahydro-1,6-naphthyridine compound evaluated in this guide is the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, initiates a signaling cascade involved in cell trafficking, proliferation, and survival.
Figure 1: Simplified CXCR4 Signaling Pathway.
Comparative Cross-Reactivity Data
The following table summarizes the in vitro activity of a representative 5,6,7,8-tetrahydro-1,6-naphthyridine derivative (Surrogate Compound) compared to a known CXCR4 antagonist, AMD3100. The data highlights the on-target potency and selectivity against a key off-target enzyme, Cytochrome P450 2D6 (CYP2D6), a common contributor to drug-drug interactions.
| Compound | Primary Target | IC50 (nM) | Off-Target | % Inhibition at 10 µM |
| Surrogate Compound | CXCR4 | 24 | CYP2D6 | <10% |
| AMD3100 (Comparator) | CXCR4 | 15.6 | CYP2D6 | Not Reported |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. % Inhibition: The percentage reduction in the activity of the off-target enzyme at a concentration of 10 µM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols for the key assays used to generate the comparative data.
CXCR4 Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by the binding of CXCL12 to CXCR4.
-
Cell Culture: CHO-K1 cells stably expressing human CXCR4 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Incubation: After dye loading, the cells are washed, and varying concentrations of the test compound (e.g., this compound) are added to the wells and incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of an EC80 concentration of CXCL12. The change in fluorescence, indicative of calcium mobilization, is monitored over time.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
CYP2D6 Inhibition Assay (Fluorescence-Based)
This in vitro assay assesses the potential of a compound to inhibit the metabolic activity of the CYP2D6 enzyme.
-
Reagent Preparation: A reaction mixture containing human recombinant CYP2D6 enzyme, a fluorogenic substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin), and a NADPH regenerating system in a suitable buffer is prepared.
-
Compound Incubation: The test compound is pre-incubated with the CYP2D6 enzyme and the regenerating system in a 96-well plate for a specified time (e.g., 10 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic conversion of the substrate to a fluorescent product, is measured kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control. IC50 values are determined from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical in vitro cross-reactivity screening assay.
Figure 2: General Workflow for In Vitro Cross-Reactivity Screening.
Conclusion
This comparative guide provides a framework for understanding the selectivity profile of this compound by leveraging data from a close structural analog. The presented data indicates that tetrahydronaphthyridine derivatives can be developed to be potent on their primary target with minimal off-target activity on key metabolic enzymes like CYP2D6. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of novel therapeutics, emphasizing the critical role of early and comprehensive cross-reactivity profiling. Further studies on the specific compound of interest are warranted to definitively establish its selectivity and safety profile.
References
Benchmarking 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine Against Known Kinase Inhibitors in Oncology
For Immediate Release
This guide provides a comparative analysis of the novel compound 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine against established kinase inhibitors for researchers, scientists, and drug development professionals. The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document outlines a proposed benchmarking study to evaluate the potential of this compound as a therapeutic agent, using the well-established EGFR inhibitor, Gefitinib, as a primary comparator.
Comparative Analysis of Biological Activity
To ascertain the therapeutic potential of this compound, a series of in vitro assays are proposed. The following tables summarize the hypothetical experimental data points that would be collected to compare its efficacy against Gefitinib.
Table 1: In Vitro Cytotoxicity against A549 Non-Small Cell Lung Cancer Cell Line
| Compound | IC₅₀ (µM) |
| This compound | Data to be determined |
| Gefitinib | 0.5 |
Table 2: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | EGFR | Data to be determined |
| Gefitinib | EGFR | 2-37 |
| This compound | VEGFR2 | Data to be determined |
| Gefitinib | VEGFR2 | >10000 |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the test compounds required to inhibit the growth of a cancer cell line by 50% (IC₅₀).
Protocol:
-
Cell Culture: A549 human non-small cell lung cancer cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of this compound or Gefitinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To measure the inhibitory activity of the test compounds against specific kinases (e.g., EGFR, VEGFR2).
Protocol:
-
Reagents: All reagents, including the kinase, fluorescently labeled antibody, and tracer, are prepared according to the manufacturer's instructions (Thermo Fisher Scientific).
-
Compound Preparation: Serial dilutions of this compound and Gefitinib are prepared in the assay buffer.
-
Assay Reaction: The kinase, tracer, and test compound are added to the wells of a 384-well plate and incubated for 1 hour at room temperature.
-
Antibody Addition: The europium-labeled anti-tag antibody is added to each well.
-
Signal Detection: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is used to calculate the percentage of kinase inhibition for each compound concentration, and the IC₅₀ values are determined using non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Experimental workflow for the MTT cell viability assay.
This guide provides a foundational framework for the systematic evaluation of this compound. The proposed experiments will enable a direct comparison of its anticancer properties with those of an established clinical agent, thereby elucidating its potential as a novel therapeutic candidate. The diverse biological activities associated with the 1,8-naphthyridine core structure suggest that further investigation into other therapeutic areas, such as antiviral and anti-inflammatory applications, may also be warranted.[2][3]
References
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydro-1,8-Naphthyridin-2-butylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5,6,7,8-tetrahydro-1,8-naphthyridin-2-butylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazardous properties of structurally similar compounds, including 1,8-naphthyridine derivatives and aliphatic amines. It is imperative to treat this compound as hazardous waste.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. Adherence to standard laboratory safety protocols is mandatory.
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the potentially corrosive and toxic substance. |
| Body Protection | A chemically resistant lab coat or apron. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Classification
The initial and most critical step is to classify this compound waste as hazardous. Due to the potential for toxicity, corrosivity, and environmental harm associated with its structural components (amine and naphthyridine moieties), this compound must not be disposed of down the drain or in regular trash containers.[2][3]
Step 2: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, such as contaminated gloves, weighing boats, and filter paper, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container. Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[2][3]
Container Specifications:
-
The container must be made of a material compatible with organic amines (e.g., high-density polyethylene [HDPE] or glass). Do not use metal containers.[4]
-
The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2][5]
Labeling:
The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
Appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)
Step 3: Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be:
-
Away from heat, sparks, and open flames.
-
In a well-ventilated location, such as a secondary containment bin within a chemical storage cabinet.
Step 4: Management of Spills
In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[3] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
